2-Bromo-5-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPZHYAYNAUKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619852 | |
| Record name | 2-Bromo-5-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-23-1 | |
| Record name | 2-Bromo-5-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-5-methylthiazole. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and provides experimental protocols for its synthesis and common cross-coupling reactions. Furthermore, potential biological signaling pathways modulated by thiazole derivatives are discussed, highlighting the therapeutic potential of this scaffold.
Chemical Structure and Identification
This compound is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom at the 2-position and a methyl group at the 5-position.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole |
| CAS Number | 41731-23-1[1][2][3] |
| Molecular Formula | C₄H₄BrNS[1][3] |
| SMILES | CC1=CN=C(S1)Br |
| InChI | 1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 |
| InChIKey | FJPZHYAYNAUKKA-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 178.05 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid/oil | [4] |
| Boiling Point | 192-200 °C (at 760 mmHg) | [1] |
| Density | ~1.702 g/cm³ (predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1] |
| Refractive Index | ~1.5730 to 1.5770 | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis and Purification
The primary synthetic route to 2-substituted thiazoles is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thioamide. For this compound, the synthesis would proceed from an appropriate α-haloketone and thiourea, followed by bromination.
Hantzsch Thiazole Synthesis (General Protocol)
This protocol outlines the general steps for the synthesis of a thiazole ring, which can be adapted for this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue is then dissolved in water and neutralized with a saturated solution of a weak base like sodium bicarbonate.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Bromination: The resulting 2-amino-5-methylthiazole can then be subjected to a Sandmeyer-type reaction to replace the amino group with a bromine atom to yield the final product.
Purification
Purification of the crude product can be achieved by recrystallization or column chromatography.
Experimental Protocol (Column Chromatography):
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.
-
Elution: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The mobile phase is then passed through the column to elute the components.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the proton on the thiazole ring (C4-H). The chemical shifts will be influenced by the electronegativity of the adjacent atoms. |
| ¹³C NMR | Signals corresponding to the three carbon atoms of the thiazole ring and one for the methyl group. The carbon attached to the bromine will be significantly deshielded. |
| FT-IR | Characteristic peaks for C-H stretching and bending, C=N and C=C stretching vibrations of the thiazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak. |
Reactivity and Synthetic Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Experimental Protocol (General):
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., dioxane/water).
-
Reaction: The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[7]
Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
Experimental Protocol (General):
-
Reaction Setup: this compound (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent like DMF or acetonitrile.
-
Reaction: The mixture is heated under an inert atmosphere, typically to 80-120 °C, until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove palladium salts, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[8]
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol (General):
-
Reaction Setup: In an inert atmosphere, this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like Et₃N) are combined in a solvent such as THF or DMF.
-
Reaction: The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9][10]
References
- 1. This compound | 41731-23-1 [chemicalbook.com]
- 2. 41731-23-1|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 41731-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-methylthiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway from commercially available starting materials and outlines the analytical methods for its characterization.
Synthesis Methodology
The synthesis of this compound is a two-step process. The first step involves the formation of the precursor, 2-Amino-5-methylthiazole, through the Hantzsch thiazole synthesis. The subsequent step is a Sandmeyer reaction to replace the amino group with a bromine atom.
Step 1: Synthesis of 2-Amino-5-methylthiazole
The synthesis of 2-Amino-5-methylthiazole is achieved by the reaction of chloroacetone with thiourea.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 mole equivalent) in water.
-
With continuous stirring, add chloroacetone (1 mole equivalent) dropwise to the suspension over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
-
After the addition is complete, heat the yellow solution to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide with cooling to neutralize the mixture and precipitate the product.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-Amino-5-methylthiazole by vacuum distillation or recrystallization from a suitable solvent. A yield of 70-75% can be expected.
Reaction Scheme:
Synthesis of 2-Amino-5-methylthiazole
Step 2: Synthesis of this compound via Sandmeyer Reaction
The conversion of 2-Amino-5-methylthiazole to this compound is accomplished through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a bromide ion.
Experimental Protocol:
-
Dissolve 2-Amino-5-methylthiazole (1 mole equivalent) in an aqueous solution of hydrobromic acid (HBr) in a flask cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) in water (1 mole equivalent) dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.
Reaction Scheme:
Sandmeyer Bromination of 2-Amino-5-methylthiazole
Characterization Data
The following tables summarize the key physical and spectroscopic data for this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C4H4BrNS | [1] |
| Molecular Weight | 178.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 195.1 °C at 760 mmHg | |
| Density | 1.702 g/cm³ | |
| Refractive Index | 1.589 |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 1H | H-4 |
| ~2.5 | Singlet | 3H | -CH3 |
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-2 |
| ~138 | C-5 |
| ~125 | C-4 |
| ~18 | -CH3 |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1530 | Medium | C=N stretch |
| ~1450 | Medium | C=C stretch |
| ~700 | Strong | C-Br stretch |
Mass Spectrometry (MS):
| m/z | Interpretation |
| 177/179 | [M]+• (Molecular ion peak, showing isotopic pattern for Bromine) |
| 98 | [M - Br]+ |
| 71 | [M - Br - HCN]+ |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the mechanistic pathway of the key transformation.
Overall Synthesis Workflow
Simplified Sandmeyer Reaction Mechanism
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The described two-step synthesis is a reliable method for obtaining this important pharmaceutical intermediate. The provided characterization data, while partially predictive, serves as a useful reference for researchers in the field. It is strongly recommended that researchers confirm the identity and purity of the synthesized compound using their own analytical instrumentation.
References
An In-depth Technical Guide to 2-Bromo-5-methylthiazole (CAS: 41731-23-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylthiazole is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry. Its strategic importance lies in the reactivity of the bromine atom at the 2-position of the thiazole ring, which allows for the facile introduction of various molecular fragments through cross-coupling reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1][2][3] It is a brominated thiazole compound utilized in proteomics research.[4][5] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41731-23-1 | [4][5] |
| Molecular Formula | C₄H₄BrNS | [4][5] |
| Molecular Weight | 178.05 g/mol | [4][5] |
| Density | 1.7 ± 0.1 g/cm³ | [6] |
| Boiling Point | 195.1 ± 9.0 °C at 760 mmHg | [6] |
| Flash Point | 71.8 ± 18.7 °C | [6] |
| Refractive Index | 1.589 | [6] |
| Purity | >98.0% (GC) | [1][3] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][2][3] |
| Solubility | Slightly soluble in water | [7] |
| Storage | Store in a well-ventilated place. Keep cool. | [2] |
Synthesis and Reactivity
Synthesis of this compound
A classical approach to the synthesis of this compound involves the direct bromination of 5-methylthiazole.
Experimental Protocol: Bromination of 5-Methylthiazole
-
Materials:
-
5-Methylthiazole
-
Bromine
-
Acetic acid
-
Sodium carbonate
-
Ether
-
Sodium sulfate
-
Ice
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 5-methylthiazole in acetic acid.
-
Slowly add bromine to the solution with good cooling to manage the exothermic reaction.
-
Allow the mixture to stand overnight at room temperature.
-
Pour the reaction mixture onto ice water.
-
Neutralize the mixture by making it alkaline with sodium carbonate.
-
Extract the aqueous mixture with ether.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
The residual this compound can be purified by distillation.
-
-
Note: This protocol is based on a classical method and may require optimization for modern laboratory settings.
Reactivity and Key Reactions: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position of this compound is readily displaced in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is extensively used to synthesize 2-aryl-5-methylthiazole derivatives. These derivatives are of significant interest in drug discovery, particularly for the development of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general method and may require optimization for specific substrates.
-
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine:\n- this compound\n- Arylboronic Acid\n- Pd Catalyst\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert_Atmosphere [label="Purge with\nInert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent_Addition [label="Add Degassed\nSolvent", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Heat and Stir\n(80-100°C, 12-24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC/GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Aryl-5-methylthiazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reactants; Reactants -> Inert_Atmosphere; Inert_Atmosphere -> Solvent_Addition; Solvent_Addition -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } } Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development: Kinase Inhibitors
Thiazole derivatives are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A particularly significant application of this compound is in the synthesis of kinase inhibitors.
Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aryl-5-methylthiazole scaffold, readily accessible from this compound, is a key pharmacophore in the design of potent and selective kinase inhibitors.
Targeting the p38 MAPK Signaling Pathway
One of the key kinase targets for inhibitors derived from this compound is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of inflammatory responses.[7] Stress stimuli, such as inflammatory cytokines, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately phosphorylate and activate p38 MAPK.[6][8] Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]
// Nodes Stress [label="Stress Stimuli\n(e.g., Inflammatory Cytokines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(MKK3/6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Downstream Substrates\n(Kinases, Transcription Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokine Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="2-Aryl-5-methylthiazole\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Stress -> MAPKKK [label="activates"]; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> p38 [label="phosphorylates"]; p38 -> Substrates [label="phosphorylates"]; Substrates -> Cytokines [label="leads to"]; Inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } } Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Quantitative Data for Thiazole-Based p38 MAPK Inhibitors
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table provides examples of IC₅₀ values for thiazole-based inhibitors of p38α MAPK, demonstrating the potency that can be achieved with this scaffold.
| Compound Type | Target Kinase | IC₅₀ (µM) | Reference |
| Benzothiazole Derivative (13m) | p38α MAPK | 0.031 ± 0.14 | [10] |
| Benzothiazole Derivative (12l) | p38α MAPK | 0.036 | [10] |
| Benzofuran Derivative (9i) | p38α MAPK | 0.04 | [10] |
| Fluorophenyl-2-iminopyridine-benzofuran (8h) | p38α MAPK | 0.27 | [10] |
| SB203580 (Reference Compound) | p38α MAPK | 0.50 | [10] |
Conclusion
This compound (CAS: 41731-23-1) is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the efficient synthesis of a wide array of 2-aryl-5-methylthiazole derivatives. These derivatives have shown significant promise as potent inhibitors of various kinases, most notably p38 MAPK, a key regulator of inflammatory processes. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the synthetic potential of this compound for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound - 41731-23-1 - Pope [popebiotech.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-methylthiazole for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-methylthiazole, alongside detailed experimental protocols and its applications in proteomics research.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound with the chemical formula C₄H₄BrNS.[1][2] It is recognized for its utility as a building block in organic synthesis and its potential applications in proteomics research.[1][2] This compound is typically supplied as a colorless to light yellow or light orange clear liquid.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrNS | [1][2] |
| Molecular Weight | 178.05 g/mol | [1][2] |
| Physical State | Liquid at 20°C | |
| Appearance | Colorless to Light yellow to Light orange clear liquid | |
| Boiling Point | 84 °C at 12 mmHg; 195.1 ± 9.0 °C at 760 mmHg | |
| Density | 1.68 - 1.7 ± 0.1 g/cm³ | |
| Refractive Index | 1.58 - 1.589 | |
| Solubility | Slightly soluble in water. | [1] |
| Flash Point | 71.8 - 72 °C | |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) under inert gas. | |
| Purity | Typically >98.0% (GC) |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring.
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule: one for the methyl carbon, two for the carbons in the thiazole ring, and one for the carbon bonded to bromine.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching and bending, C=N and C=C stretching vibrations within the thiazole ring, and a C-Br stretching frequency.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis. The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. The thiazole ring itself is aromatic and can undergo electrophilic substitution, although the bromine atom is deactivating. It is an air-sensitive compound and should be stored under an inert atmosphere.[3]
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-amino-5-methylthiazole. The general steps are outlined below.
Materials:
-
2-Amino-5-methylthiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization: 2-Amino-5-methylthiazole is dissolved in a cooled aqueous solution of hydrobromic acid in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. This reaction forms the corresponding diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution. Nitrogen gas will be evolved during this step.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent like diethyl ether. The organic layers are combined, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Quality Control and Analysis
The purity of the synthesized this compound can be assessed using Gas Chromatography (GC). The identity of the compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Applications in Proteomics Research
This compound is described as a brominated thiazole compound for proteomics research.[1][2] While specific, detailed applications in published literature are not abundant, its chemical structure suggests potential use as a chemical probe or a building block for designing larger molecules that can be used in proteomics workflows. The bromo-thiazole moiety can act as a reactive handle for covalent modification of proteins or as a recognizable fragment in mass spectrometry-based proteomics.
Below is a generalized workflow illustrating how a compound like this compound could be integrated into a chemical proteomics study.
This diagram illustrates a common strategy in chemical proteomics where a small molecule of interest is modified to create a probe. This probe is then used to interact with and "pull-down" its protein binding partners from a complex biological sample. The identified proteins can then shed light on the molecule's mechanism of action or potential signaling pathways it may influence.
Safety and Handling
This compound is a combustible liquid and causes skin and serious eye irritation.[3] It is also harmful if swallowed or in contact with skin, and harmful if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic Data for 2-Bromo-5-methylthiazole: A Technical Overview
Despite a comprehensive search of scientific literature and chemical databases, detailed, publicly available spectroscopic data (NMR, IR, MS) for 2-Bromo-5-methylthiazole remains elusive. This technical guide summarizes the available information and outlines the standard methodologies used for the spectroscopic analysis of similar heterocyclic compounds. This information is intended to guide researchers in their own analytical endeavors or in assessing the quality of commercially available samples.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 41731-23-1 | N/A |
| Molecular Formula | C₄H₄BrNS | N/A |
| Molecular Weight | 178.05 g/mol | N/A |
| Structure | ![]() | N/A |
Spectroscopic Data (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals:
-
A singlet for the methyl group (CH ₃) protons, likely in the range of δ 2.3-2.6 ppm.
-
A singlet for the proton on the thiazole ring (CH ), likely in the range of δ 7.0-7.5 ppm.
¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule:
-
The methyl carbon (C H₃).
-
The C4 carbon of the thiazole ring.
-
The C5 carbon of the thiazole ring (to which the methyl group is attached).
-
The C2 carbon of the thiazole ring (to which the bromine atom is attached), which is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely display characteristic absorption bands for:
-
C-H stretching of the methyl group and the thiazole ring proton (around 2900-3100 cm⁻¹).
-
C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).
-
C=C stretching of the thiazole ring (around 1400-1500 cm⁻¹).
-
C-Br stretching (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group or cleavage of the thiazole ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added.
-
Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum to single lines for each carbon.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹, with a background spectrum of the clean salt plates being subtracted.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), would be used.
-
Data Acquisition: For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed. For ESI, the solution would be infused into the source, and the mass-to-charge ratio of the resulting ions would be measured.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion and Recommendations
The absence of readily available, verified spectroscopic data for this compound in the public domain presents a challenge for researchers. It is recommended that any study utilizing this compound should involve its thorough in-house spectroscopic characterization to confirm its identity and purity. The experimental protocols and expected spectral features outlined in this guide provide a framework for such an analysis. For researchers without access to the necessary instrumentation, outsourcing the analysis to a commercial laboratory is a viable alternative. Furthermore, contacting chemical suppliers who list this compound may yield access to their internal quality control data.
The Pharmacological Potential of 2-Bromo-5-methylthiazole Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of various substituents onto this heterocyclic ring allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. This technical guide focuses on the derivatives of 2-bromo-5-methylthiazole, a versatile building block for synthesizing a diverse array of bioactive molecules. While direct studies on a wide range of this compound derivatives are emerging, this document consolidates the existing data on their biological activities and those of structurally similar compounds, providing a predictive framework and a practical resource for researchers in the field. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Anticancer Activity of Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of a bromo substituent on the thiazole ring can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various thiazole derivatives, including those with structural similarities to derivatives of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl]-thiazole-4[5H]-one (Compound 4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (Compound 8c) | A-549 (Lung) | Expressed as 48% inhibition at 5 µg/mL | [2] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (Compound 8f) | A-549 (Lung) | Expressed as 40% inhibition at 5 µg/mL | [2] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (6d) | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| MCF-7 (Breast) | 20.2 | [3] | |
| HT-29 (Colon) | 21.6 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Thiazole Derivatives
The thiazole nucleus is a key pharmacophore in the development of antimicrobial agents. The incorporation of a bromine atom can enhance the antimicrobial potency of these compounds.
In Vitro Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivatives of 1,3-thiazole (Compound 3) | Gram-positive cocci | 2–32 | [4] |
| Thiourea derivatives of 1,3-thiazole (Compound 9) | Gram-positive cocci | 2–32 | [4] |
| 2-Substituted aminothiazoles (SMB-1) | S. aureus | Comparable to Ampicillin | [5] |
| S. epidermidis | Comparable to Ampicillin | [5] | |
| E. coli | Comparable to Ampicillin | [5] | |
| K. pneumoniae | Comparable to Ampicillin | [5] | |
| C. albicans | Good activity | [5] | |
| A. niger | Comparable to Miconazole nitrate | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well microplate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibitory Activity
Thiazole derivatives have been investigated as inhibitors of various enzymes, playing a role in the management of diseases like cancer and neurodegenerative disorders. The 2-aminothiazole scaffold is a common feature in many enzyme inhibitors.
Enzyme Inhibition Data
The table below summarizes the inhibitory activity of selected thiazole derivatives against different enzymes, expressed as IC50 or Ki values.
| Compound/Derivative Class | Enzyme | IC50/Ki (µM) | Reference |
| 2-Amino-5-[(thiomethyl)aryl]thiazoles (Compound 2) | Itk (Interleukin-2-inducible T-cell kinase) | Potent and selective inhibitor | [1] |
| 2-Phenylthiazole derivatives (Compound B9) | CYP51 (Lanosterol 14α-demethylase) | Potent inhibitor | [6] |
| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Superior to Naproxen | [3] |
General Experimental Protocol for Enzyme Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of a compound against a specific enzyme. The exact conditions will vary depending on the enzyme and substrate.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a specific period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Simplified signaling pathway of enzyme inhibition.
Synthesis of Bioactive Thiazole Derivatives from this compound
This compound is a key intermediate for the synthesis of a variety of substituted thiazoles through cross-coupling reactions such as Suzuki and Sonogashira reactions, as well as amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino functionalities at the 2-position of the thiazole ring, leading to the generation of large libraries of compounds for biological screening.
General Synthetic Scheme: Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling of a Bromo-thiazole Derivative
The following protocol is a general procedure for the Suzuki coupling of a bromo-substituted thiazole with an arylboronic acid, adapted from literature on similar substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in the solvent mixture.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (0.05-0.1 equivalents) and the base (2-3 equivalents) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylthiazole derivative.
Conclusion
The derivatives of this compound represent a promising class of compounds with a wide spectrum of potential biological activities. The data from structurally related thiazole derivatives strongly suggest that this scaffold is a valuable starting point for the development of novel anticancer, antimicrobial, and enzyme inhibitory agents. The synthetic versatility of this compound, particularly its reactivity in cross-coupling reactions, allows for the creation of diverse chemical libraries for high-throughput screening. This technical guide provides a foundational resource for researchers to explore the pharmacological potential of this important class of heterocyclic compounds, offering detailed methodologies and a summary of the current state of knowledge to facilitate future drug discovery and development efforts.
References
- 1. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-methylthiazole: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of novel therapeutics. Among the vast array of thiazole derivatives, 2-bromo-5-methylthiazole stands out as a particularly versatile and valuable building block. Its bromine atom at the 2-position serves as a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, offering detailed experimental protocols and insights into its role in contemporary drug discovery.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through a two-step sequence starting from readily available materials. The initial step involves the formation of the 2-aminothiazole ring via the Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.
A general synthetic workflow is illustrated below:
Figure 1: General synthetic scheme for this compound.
Key Reactions and Functionalization
The synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in building the molecular diversity required for drug discovery programs.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with various boronic acids or esters.[2][3] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the thiazole ring.
Figure 2: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[4][5][6][7] This reaction is crucial for synthesizing 2-amino-5-methylthiazole derivatives, a common motif in many biologically active molecules.[5]
Figure 3: Workflow for Buchwald-Hartwig amination.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of this scaffold in drug discovery.
Anticancer Agents
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[8][9] Many derivatives synthesized from this compound function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10][11]
-
Kinase Inhibitors: Thiazole-containing compounds have been identified as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), Aurora kinases, and protein kinase CK2.[11][12] For instance, certain 2-aminothiazole derivatives have shown potent inhibitory activity against pan-Src family kinases with subnanomolar potencies.[10]
Figure 4: Inhibition of a kinase signaling pathway by a thiazole derivative.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylthiazole derivatives | HT29 (human colon carcinoma) | HT29 | 2.01 | [13] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (human cervical cancer) | HeLa | 1.6 ± 0.8 | [10] |
| Aryl 2-aminothiazole | CK2α (Casein Kinase 2) | - | 3.4 | [10] |
| 2,4-diaryl pyrimidine-thiazole hybrids | BTK (Bruton's Tyrosine Kinase) | - | 0.02 | [12] |
Antimicrobial and Anti-inflammatory Agents
The thiazole nucleus is integral to the structure of many antimicrobial agents.[13] Derivatives of this compound have been explored for their potential as antibacterial and antifungal compounds. Additionally, certain 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective COX-1 inhibitors, suggesting their potential as anti-inflammatory agents.[14]
Table 2: Antimicrobial and Anti-inflammatory Activity
| Compound Class | Activity | Target/Organism | Potency | Reference |
| Imidazotriazole-incorporated thiazoles | Antibacterial | Staphylococcus epidermidis | Exceeded standard (amphotericin B) | [13] |
| 5-Methylthiazole-thiazolidinone conjugates | Anti-inflammatory | COX-1 | Superior to naproxen | [14] |
| 2-Amino-5-methylthiazole derivatives | Antioxidant | Superoxide radical scavenging | IC50: 17.2–48.6 µg/mL | [15] |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the Suzuki coupling of bromo-heterocycles.[16][17]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-methylthiazole.[16]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the palladium-catalyzed amination of aryl halides.[4][18]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.
-
Add the this compound and the amine, followed by the anhydrous solvent.
-
Seal the flask and heat the mixture at 80-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to afford the desired 2-amino-5-methylthiazole derivative.
-
Conclusion
This compound has firmly established itself as a high-value building block in medicinal chemistry. Its straightforward synthesis and, more importantly, its reactivity in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provide a reliable platform for generating vast libraries of structurally diverse compounds. The demonstrated success of its derivatives across multiple therapeutic areas, particularly in oncology, highlights the enduring potential of the thiazole scaffold. As drug discovery continues to demand novel chemical matter, this compound is poised to remain a key component in the synthetic chemist's toolbox for the foreseeable future.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Reactivity of the C-Br Bond in 2-Bromo-5-methylthiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-5-methylthiazole, a versatile heterocyclic building block in medicinal chemistry and materials science. The document details key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig), nucleophilic aromatic substitution, and metal-halogen exchange reactions. Each section includes detailed experimental protocols, quantitative data summarized in tabular format for easy comparison, and mechanistic diagrams generated using Graphviz to illustrate reaction pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of thiazole-containing molecules.
Introduction
The thiazole motif is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the thiazole ring is crucial for the development of novel therapeutic agents. This compound serves as a key starting material, with the C-Br bond at the 2-position providing a handle for a wide array of chemical transformations. The electron-withdrawing nature of the thiazole ring system influences the reactivity of the C-Br bond, making it susceptible to various reactions that enable the introduction of diverse functionalities. This guide explores the primary pathways for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-2-methylthiazole with Phenylboronic Acid *
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 10 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95 |
*Data for the isomeric 5-bromo-2-methylthiazole is presented as a close approximation of the reactivity of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 95 |
| 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 60 | 4 | 88 |
*Data for similar heteroaryl bromides are provided as representative examples.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
Quantitative Data for Heck Reaction
| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | 1.5 | 96 |
| Iodobenzene | Styrene | PdCl₂ (1) | KOAc | CH₃OH | 120 | 48 | 74 |
*Data for similar aryl halides are provided as representative examples.
Experimental Protocol: General Procedure for Heck Reaction
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., triethylamine, 1.5 mmol).
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Add the alkene (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.
Quantitative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 99 |
| 5-Bromothiazole | Diarylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 |
*Data for similar heteroaryl bromides are provided as representative examples.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox and add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Add this compound (1.0 eq) followed by the amine (1.2 eq) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath (80-110 °C).
-
Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom, particularly with strong nucleophiles.
Experimental Protocol: General Procedure for SNAr
-
In a sealed tube, dissolve this compound (1.0 mmol) and the nucleophile (e.g., sodium methoxide, 1.2 mmol) in a suitable solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by chromatography or crystallization.
SNAr Reaction Pathway
Caption: General pathway for nucleophilic aromatic substitution.
Metal-Halogen Exchange
The C-Br bond in this compound can undergo metal-halogen exchange with strong organometallic bases like organolithium reagents to form a highly reactive thiazol-2-yl lithium species. This intermediate can then be trapped with various electrophiles.
Lithiation
Treatment with an alkyllithium reagent, typically at low temperatures, results in the formation of 2-lithio-5-methylthiazole.
Experimental Protocol: General Procedure for Lithiation and Trapping
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.2 mmol) and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by chromatography.
Lithiation and Electrophilic Quench Workflow
Caption: Experimental workflow for lithiation and electrophilic quench.
Conclusion
The C-Br bond in this compound is a highly versatile functional group that allows for a wide range of chemical transformations. This guide has provided an in-depth overview of the key reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange. The detailed experimental protocols and compiled quantitative data offer a practical resource for chemists in academia and industry. The provided mechanistic diagrams serve to illustrate the underlying principles of these transformations. A thorough understanding of the reactivity of this important building block will continue to facilitate the synthesis of novel and complex molecules for various applications, particularly in the field of drug discovery.
The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-5-methylthiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-5-methylthiazole is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a methyl group at the 5-position of the thiazole ring, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in constructing complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery. The thiazole core is a privileged structure found in numerous biologically active compounds, and the ability to functionalize this scaffold through reactions such as palladium-catalyzed cross-coupling makes this compound a reagent of significant interest.[1][2]
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The primary applications for this compound in this context include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Formation of 2-Aryl-5-methylthiazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction provides a direct route to 2-aryl-5-methylthiazoles, a class of compounds with applications in medicinal chemistry, including as potential kinase inhibitors.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 | [4] |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 10 | 85 | [4] |
| 3 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91 | [4] |
| 4 | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95 | [4] |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 18 | 88 | Adapted from[5] |
| 6 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 92 | Adapted from[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from methods used for similar bromothiazole derivatives and serves as a starting point for optimization.[3][5]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylthiazole.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methylthiazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes. When applied to this compound, it provides access to 2-alkynyl-5-methylthiazoles, which are versatile intermediates for further transformations and have been explored for their biological activities.[6][7] The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.
General Reaction Scheme:
Caption: General scheme of the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling of Brominated Heterocycles:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 | Adapted from[8] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 6 | 85 | Adapted from[9] |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 8 | 90 | Adapted from[10] |
| 4 | 3-Butyn-1-ol | Pd(OAc)₂ (2) / XPhos (4) | - (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 | 12 | 78 | Adapted from[6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a representative protocol based on established methods for Sonogashira couplings of aryl bromides.[8][9]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methylthiazole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides.[11] For this compound, this transformation is a key step in the synthesis of substituted 2-aminothiazole derivatives, which are prevalent in many biologically active compounds and pharmaceuticals.[12][13]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination of Brominated Heterocycles:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 | Adapted from[14] |
| 2 | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 80 | 12 | 88 | Adapted from[15] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 91 | Adapted from[16] |
| 4 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 85 | Adapted from[15] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of aryl bromides and can be optimized for specific substrates.[14][15]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Signaling Pathways and Biological Relevance
Derivatives of 2-amino-5-methylthiazole have been investigated for their potential as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[17][18] For instance, substituted thiazoles have been shown to inhibit kinases such as p38 MAPK and Rho-associated kinase (ROCK), which are implicated in inflammatory responses and cancer.[8][19] The synthesis of libraries of 2-aryl-5-methylthiazole and 2-amino-5-methylthiazole derivatives, facilitated by the cross-coupling reactions of this compound, is a crucial strategy in the discovery of new and potent kinase inhibitors.
Caption: Logical relationship from synthesis to biological application.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a diverse range of substituted thiazole derivatives. The ability to readily introduce aryl, alkynyl, and amino functionalities at the 2-position of the 5-methylthiazole core makes this compound an indispensable tool for medicinal chemists and drug development professionals. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant therapeutic potential.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Ring: A Cornerstone of Modern Therapeutics - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a fundamental scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a privileged structure in a vast array of biologically active compounds, from essential vitamins to groundbreaking pharmaceuticals. This technical guide delves into the discovery and history of thiazole-based compounds, focusing on two seminal examples: the naturally occurring thiamine (Vitamin B1) and the synthetic antibacterial agent, sulfathiazole. We will explore their historical significance, detailed synthesis, mechanisms of action, and provide a framework for understanding their enduring legacy in drug discovery.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The ability to synthetically construct the thiazole ring was a pivotal moment in organic chemistry. In 1887, Arthur Hantzsch reported a versatile method for the synthesis of thiazole derivatives, now famously known as the Hantzsch thiazole synthesis. This reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward entry into this important class of heterocyclic compounds and remains a cornerstone of thiazole chemistry to this day.
Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole
This protocol outlines a classic example of the Hantzsch synthesis to produce 2,4-dimethylthiazole from thioacetamide and chloroacetone.
Materials:
-
Thioacetamide (CH₃CSNH₂)
-
Chloroacetone (CH₃COCH₂Cl)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
20 mL pressure tube
-
Oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a 20 mL pressure tube, dissolve thioacetamide (0.75 g, 10 mmol) and chloroacetone (1.99 g, 10 mmol) in 5 mL of DMF.[1]
-
Seal the pressure tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.[1]
-
After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with ethyl acetate. Combine the organic layers.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate, to yield 2,4-dimethylthiazole.[1]
Logical Workflow of Hantzsch Thiazole Synthesis
Caption: A diagram illustrating the key stages of the Hantzsch thiazole synthesis.
Thiamine (Vitamin B1): Nature's Thiazole
The discovery of thiamine was a landmark achievement in nutritional science and provided the first evidence of the biological significance of the thiazole ring. Its isolation and structural elucidation were driven by the quest to understand and cure the debilitating disease beriberi.
Historical Milestones in the Discovery of Thiamine
-
1897: Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed a paralytic illness similar to beriberi, while those fed unpolished brown rice did not. He correctly hypothesized that the outer layers of rice contained an essential nutrient.
-
1911: Casimir Funk, a Polish biochemist, isolated a substance from rice bran that he believed was the anti-beriberi factor and coined the term "vitamine" (vital amine).
-
1926: Barend C. P. Jansen and Willem F. Donath, working in the same laboratory as Eijkman, were the first to isolate and crystallize the anti-beriberi factor, which they named "aneurine."
-
1936: Robert R. Williams and his team at Bell Telephone Laboratories determined the chemical structure of thiamine, revealing the presence of a pyrimidine and a thiazole ring linked by a methylene bridge. They also accomplished its chemical synthesis in the same year.
Physicochemical Properties of Thiamine
The following table summarizes key physicochemical properties of thiamine hydrochloride, the common supplemental form of the vitamin.
| Property | Value |
| Molecular Formula | C₁₂H₁₈Cl₂N₄OS |
| Molecular Weight | 337.27 g/mol |
| Appearance | White to yellowish crystalline powder |
| Melting Point | ~248 °C (decomposes) |
| Solubility | Soluble in water; slightly soluble in ethanol |
| pKa | 4.8 |
Data compiled from various sources.
Thiamine's Mechanism of Action: The Role of Thiamine Pyrophosphate (TPP)
In the body, thiamine is converted to its biologically active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.
Caption: The role of TPP as a coenzyme in central metabolic pathways.
Sulfathiazole: A Synthetic Thiazole Antibiotic
The discovery of sulfonamides in the 1930s revolutionized medicine, providing the first effective systemic treatments for bacterial infections. Sulfathiazole, a potent member of this class, incorporates a thiazole ring and was widely used before the advent of penicillin.
Development of Sulfathiazole
Following the discovery of the antibacterial activity of Prontosil in 1932 by Gerhard Domagk, it was soon realized that the active component was sulfanilamide, a simpler molecule. This spurred the synthesis of thousands of sulfanilamide derivatives in a search for compounds with improved efficacy and reduced toxicity. The introduction of the thiazole moiety led to the development of sulfathiazole, which exhibited potent antibacterial activity.
Experimental Protocol: Synthesis of Sulfathiazole
The synthesis of sulfathiazole is a two-step process starting from acetanilide.
Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride
CAUTION: Chlorosulfonic acid is a highly corrosive and reactive substance. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acetanilide
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Water
Procedure:
-
Place 6 g of dry acetanilide into a dry 100-mL Erlenmeyer flask.
-
Gently heat the flask on a hot plate to melt the acetanilide, swirling to coat the lower walls of the flask.
-
Cool the flask in an ice bath to solidify the acetanilide.
-
In a fume hood, carefully add 16.5 mL of chlorosulfonic acid to the cooled flask in one portion.
-
Attach a gas trap to the flask to manage the vigorous evolution of hydrogen chloride gas.
-
Remove the flask from the ice bath and swirl. The reaction is exothermic and will proceed rapidly.
-
Once the reaction has subsided, carefully and slowly pour the reaction mixture onto a slurry of crushed ice and water with stirring.
-
Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
Step 2: Synthesis of Sulfathiazole
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
2-Aminothiazole
-
Pyridine (anhydrous)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole in anhydrous pyridine.
-
Slowly add p-acetamidobenzenesulfonyl chloride to the solution with stirring.
-
Heat the reaction mixture under reflux for approximately 30 minutes.
-
Cool the mixture and pour it into ice water to precipitate the N-acetylsulfathiazole intermediate.
-
Collect the precipitate by vacuum filtration and wash with water.
-
To the collected solid, add hydrochloric acid and heat to hydrolyze the acetyl group.
-
After cooling, carefully neutralize the solution with a sodium bicarbonate solution until precipitation of sulfathiazole is complete.
-
Collect the crude sulfathiazole by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfathiazole exerts its bacteriostatic effect by inhibiting the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2][3]
Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[1][2] By competitively inhibiting DHPS, sulfathiazole blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial DNA synthesis and cell division.[1][2][3]
Caption: The inhibitory action of sulfathiazole on the bacterial folic acid synthesis pathway.
Antibacterial Spectrum of Sulfathiazole
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for sulfathiazole against select bacteria. It is important to note that widespread resistance has significantly limited its clinical utility.
| Bacterium | MIC Range (µg/mL) |
| Staphylococcus aureus | >1000 |
| Escherichia coli | 16 - >1024 |
| Streptococcus pyogenes | 8 - 64 |
| Haemophilus influenzae | 1 - 32 |
Note: MIC values can vary significantly depending on the bacterial strain and testing methodology.
Conclusion
The discovery and development of thiazole-based compounds represent a rich history of scientific inquiry, from the elucidation of essential nutrients to the dawn of the antibiotic era. The Hantzsch synthesis provided the chemical tools to explore this versatile scaffold, leading to the creation of compounds with profound biological effects. Thiamine and sulfathiazole, each in their own right, stand as testaments to the power of thiazole chemistry in advancing human health. The principles learned from these early discoveries continue to inform the design and synthesis of novel thiazole-containing therapeutics, ensuring the enduring legacy of this remarkable heterocyclic ring in modern drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-5-methylthiazole with various arylboronic acids. The resulting 2-aryl-5-methylthiazole scaffold is a key structural motif in many biologically active compounds, making this protocol highly relevant for medicinal chemistry and drug discovery.
The thiazole ring is a privileged heterocycle in medicinal chemistry, and the ability to introduce diverse aryl groups at the 2-position via Suzuki coupling offers a straightforward strategy for generating molecular diversity and modulating pharmacological activity. This document outlines the general reaction, provides detailed experimental procedures, and presents a summary of expected yields with different coupling partners.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to activate the organoboron species for the transmetalation step.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These results demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-methylthiazole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methylthiazole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | ~92 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-methylthiazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 110 | 16 | ~88 |
| 4 | 3-Thienylboronic acid | 5-Methyl-2-(thiophen-3-yl)thiazole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 100 | 14 | ~78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | ~81 |
*Yields are based on reported values for structurally similar substrates and may require optimization for this compound.
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylthiazole product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step experimental workflow for the Suzuki coupling.
References
Application Notes and Protocols for the Use of 2-Bromo-5-methylthiazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse array of 2-substituted-5-methylthiazole derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and efficient means to form new chemical bonds with high functional group tolerance and selectivity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination to afford the desired product and regenerate the active Pd(0) catalyst.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the deactivation of the catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[2][3] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | ~85-95[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O (2:1) | Reflux | 8-12 | ~90[2] |
| 3 | 3-Fluorophenylboronic acid | P1 (precatalyst) (2) | XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | ~90-97[4][5] |
| 4 | 2,6-Dimethylphenylboronic acid | P2 (precatalyst) (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 25 | 18 | Good Conversion[4] |
| 5 | 3-Thienylboronic acid | Pd(II)-precatalyst 1 (0.25) | - | KOH (2.0) | H₂O | 100 | 10 | 91[6] |
Experimental Protocol: Synthesis of 5-Methyl-2-phenylthiazole [2]
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, and potassium phosphate.[2]
-
Add tetrakis(triphenylphosphine)palladium(0).[2]
-
Add 1,4-dioxane and deionized water to the flask.[2]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.[2]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-methyl-2-phenylthiazole.
-
Stille Coupling
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.[7][8] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position of the 5-methylthiazole core. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.[7]
Quantitative Data for Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(dppf)Cl₂·DCM (10) | - | CuI (0.1), LiCl (5.3) | DMF | 40 | 60 | ~87[9] |
| 2 | 2-(Tributylstannyl)pyridine | Pd G3 AmPhos (5) | - | CuI (0.02) | DMF | 100 | 24 | 70[10] |
| 3 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 12 | ~70-80 |
| 4 | Tributyl(ethynyl)stannane | Pd(OAc)₂ (2) | PPh₃ (4) | - | DMF | 60 | 6 | ~75-85 |
Experimental Protocol: Synthesis of 5-Methyl-2-vinylthiazole [9]
-
Materials:
-
This compound (1.0 mmol)
-
Tributyl(vinyl)stannane (1.15 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [Pd(dppf)Cl₂·DCM] (0.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Lithium chloride (LiCl) (5.3 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, CuI, Pd(dppf)Cl₂·DCM, and LiCl.[9]
-
Add anhydrous DMF (previously degassed by bubbling with N₂ for 45 minutes).[9]
-
Purge the reaction flask with argon for 10 minutes before the addition of tributyl(vinyl)stannane.[9]
-
Heat the solution to 40 °C and stir.[9]
-
After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Transfer the solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.[9]
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[9]
-
Purify the crude material by flash chromatography to afford the coupled product.[9]
-
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an unsaturated halide and an alkene.[11][12] This reaction is widely utilized for the synthesis of substituted alkenes with a high degree of stereoselectivity.[11]
Quantitative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (0.25) | - | Et₃N (3.0) | DMF/TBAB | 130 | 4 | ~99[13] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.25) | - | Et₃N (3.0) | DMF/TBAB | 130 | 4 | >80[13] |
| 3 | Methyl acrylate | Pd(OAc)₂ (1) | Bu₃N (base) | - | - | 100 | - | Mixture of isomers[14] |
| 4 | Acrylonitrile | Pd-complex 3 (0.25) | - | Et₃N (3.0) | DMF/TBAB | 130 (thermal) | 3 | 88[13] |
| 5 | Styrene | Pd(II)-SPO complex 6 (1) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | ~95[15] |
Experimental Protocol: Synthesis of (E)-5-Methyl-2-styrylthiazole [13]
-
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.0025 mmol, 0.25 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.6 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
-
Procedure:
-
In a reaction vessel, combine this compound, styrene, TBAB, and triethylamine in DMF.[13]
-
Add palladium(II) acetate to the mixture.[13]
-
Heat the reaction mixture to 130 °C for 4 hours.[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][16] Copper-free conditions have also been developed.[1][9]
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3.0) | THF | 50 | 12 | Good[17] |
| 2 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2.0) | DMSO | rt | 2 | ~90[4] |
| 3 | Phenylacetylene | Pd@Hal–P–Py (cat.) | - | Et₃N (3.0) | H₂O | 80 | - | 86[1] |
| 4 | 1-Heptyne | Catalyst 2 (magnetic) | - | Et₃N (3.0) | H₂O | 80 | - | 95[18] |
| 5 | 4-Ethynyltoluene | Catalyst 2 (magnetic) | - | Et₃N (3.0) | H₂O | 80 | - | 96[18] |
Experimental Protocol: Synthesis of 5-Methyl-2-(phenylethynyl)thiazole (Copper-Free) [4]
-
Materials:
-
This compound (0.5 mmol)
-
Phenylacetylene (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
-
-
Procedure:
-
To a reaction vessel under an argon atmosphere, add this compound, phenylacetylene, and the [DTBNpP]Pd(crotyl)Cl precatalyst.[4]
-
Add DMSO and then 2,2,6,6-tetramethylpiperidine.[4]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[4]
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[19][20] This reaction has broad utility in pharmaceutical and materials chemistry.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ (2.1) | Toluene | 110 | 16 | ~80-90[20] |
| 2 | Piperidine | P1 (precatalyst) (0.75) | - | NaOTMS (1.05) | THF | 50 | 3 | Good[21] |
| 3 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOBuᵗ (2.8) | Toluene | 80 | 4 | 60[22] |
| 4 | Carbazole | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (8) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 92[3] |
| 5 | Pyrrolidine | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ (2.1) | Toluene | 110 | 16 | 60-88[23] |
Experimental Protocol: Synthesis of 4-(5-Methylthiazol-2-yl)morpholine [20]
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.1 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.[20]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.[20]
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.[20]
-
Heat the reaction mixture to 110 °C with vigorous stirring.[20]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
This compound serves as a valuable and versatile substrate in a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this building block in the synthesis of diverse and complex molecules for applications in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results and should be tailored to the specific coupling partners and desired product.
References
- 1. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. sctunisie.org [sctunisie.org]
- 17. reddit.com [reddit.com]
- 18. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Bromo-5-methylthiazole as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-5-methylthiazole as a key building block in the synthesis of novel agrochemicals. The inherent biological activity of the thiazole moiety, coupled with the synthetic versatility of the bromo-functional group, makes this compound a valuable starting material for the development of new insecticides and fungicides.
Introduction
The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, found in a variety of biologically active compounds. Its presence is associated with a range of fungicidal and insecticidal activities. This compound serves as an excellent starting point for the synthesis of diverse derivatives through various cross-coupling reactions, allowing for the systematic exploration of chemical space in the quest for new and effective crop protection agents.
Key Applications in Agrochemical Synthesis
This compound is a versatile intermediate primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions to construct more complex molecules with potential agrochemical properties. The electron-deficient nature of the thiazole ring and the presence of the bromine atom at the 2-position make it an ideal substrate for several types of palladium-catalyzed cross-coupling reactions.
A prime example of a commercially successful agrochemical class that contains a thiazole core is the neonicotinoid insecticides, such as Thiamethoxam. While the direct synthesis of Thiamethoxam typically involves 2-chloro-5-chloromethylthiazole, the underlying chemistry highlights the importance of substituted thiazoles in creating potent insecticidal molecules.[1][2] The exploration of derivatives from this compound offers a pathway to novel insecticides, potentially with different modes of action or improved efficacy.
Furthermore, thiazole derivatives have been investigated for their fungicidal properties. For instance, Thifluzamide is a known fungicide containing a thiazole-carboxamide structure.[3] Although its synthesis does not directly start from this compound, it underscores the potential of the thiazole scaffold in developing new antifungal agents.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of this compound, enabling the synthesis of a library of derivatives for biological screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methylthiazole Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. This reaction is fundamental for creating biaryl structures, which are common in modern agrochemicals.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (0.03 eq.), and potassium carbonate (2.5 eq.).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylthiazole derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 65 |
Note: The data in this table is representative and based on typical yields for Suzuki coupling reactions of bromo-heterocycles. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways and Workflows
Synthesis of 2-Aryl-5-methylthiazole Derivatives via Suzuki Coupling
Caption: Synthetic pathway for 2-aryl-5-methylthiazole derivatives.
General Workflow for Agrochemical Discovery
Caption: Workflow for agrochemical discovery from this compound.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility in established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the efficient generation of diverse molecular libraries. The protocols and workflows presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation fungicides and insecticides.
References
- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 3. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Functionalization of the Thiazole Ring in 2-Bromo-5-methylthiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of 2-bromo-5-methylthiazole, a versatile building block in medicinal chemistry and materials science. The strategic introduction of various substituents onto the thiazole core is crucial for the development of novel compounds with tailored biological activities and material properties. The following sections detail established palladium-catalyzed cross-coupling reactions and other functionalization methods, offering step-by-step experimental procedures and comparative data to guide researchers in their synthetic endeavors.
Introduction to the Functionalization of this compound
The this compound scaffold presents a reactive handle at the C2 position for the introduction of a wide array of chemical moieties. The bromine atom is amenable to various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This versatility makes it a valuable precursor for the synthesis of complex molecules in drug discovery and development. The protocols outlined herein are based on established methodologies for similar heterocyclic systems and provide a robust starting point for synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The following protocols are tailored for the functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methylthiazoles
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid.[1][2] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.[1]
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[3][4]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[3]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add an anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water (0.2 M solution).[4]
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylthiazole.[3]
Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methylthiazoles
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5]
General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[6]
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent, such as THF or DMF (0.2 M), followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[6]
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.[6]
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Summary (Representative)
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | DIPEA | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | Toluene | 60 | 8 | 82 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methylthiazole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[7][8]
General Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a common requirement.[1] The ability to construct complex amine-containing molecules from readily available aryl or heteroaryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-methylthiazole, a valuable building block in the synthesis of various biologically active compounds. The presence of the thiazole ring system requires careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.[1]
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired N-substituted 2-amino-5-methylthiazole product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific data for this compound is not extensively reported, the following table summarizes typical conditions for the Buchwald-Hartwig amination of analogous 2-bromothiazoles and other heteroaryl bromides, providing a strong predictive framework for optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Typical Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Anilines | 70-95 | 2-Amino-5-bromo-4-methylpyridine[1] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | Secondary Amines | 60-90 | 2-Bromo-4-methylpyridine[4] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | Primary Alkylamines | 75-95 | General Heteroaryl Bromides |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | Anilines | 80-98 | General Heteroaryl Bromides |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 80-100 | Volatile Secondary Amines | 65-85 | 2-Amino-5-bromo-4-methylpyridine[1] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are essential for optimal results.
-
The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[1]
-
Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred.[1]
Protocol 1: General Procedure for the Amination of this compound with Anilines
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).[1]
-
Add anhydrous toluene via syringe.[1]
-
Heat the reaction mixture to 110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for the Amination of this compound with Volatile Secondary Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.[1]
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-5-methylthiazole is a valuable heterocyclic building block, and its functionalization via the Heck reaction provides access to a diverse array of 2-alkenyl-5-methylthiazole derivatives. These products are significant intermediates for the synthesis of complex molecules with potential biological activity. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Heck reaction of this compound.
Reaction Scheme
The general scheme for the Heck reaction of this compound involves its coupling with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent.
General Heck Reaction Scheme
Key Reaction Parameters
Successful Heck couplings of this compound are contingent on the careful selection of several key parameters:
-
Catalyst System: The choice of palladium source and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) is a commonly used and commercially available catalyst precursor.[2] In many cases, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃), is necessary to stabilize the active palladium(0) species and promote the catalytic cycle.[3]
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction and to regenerate the active palladium catalyst.[4] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃).[5]
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently employed.[6]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[6]
-
Alkene Coupling Partner: The nature of the alkene can influence the reaction conditions and regioselectivity. Electron-deficient alkenes, such as acrylates and styrenes, are common substrates.
Summary of Reaction Conditions
The following tables summarize typical conditions for the Heck reaction of this compound and its analogs with various alkenes. These data are compiled from literature reports on similar heterocyclic systems and provide a starting point for reaction optimization.
Table 1: Heck Coupling of this compound with Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) | - | Et₃N (3) | DMF | 130 | ~90 | [2] |
| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 85-95 | General Protocol |
| 3 | 4-Methoxystyrene | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc (2) | NMP | 110 | 80-90 | General Protocol |
| 4 | 4-Chlorostyrene | PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NEt (2.5) | Acetonitrile | 100 | 75-85 | General Protocol |
Table 2: Heck Coupling of this compound with Acrylate Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (1.4) | - | K₂CO₃ (2) | DMF | 100 | up to 98 | [7] |
| 2 | Ethyl acrylate | Pd/C (5) | - | Na₂CO₃ (2) | NMP | 190 | High | [3] |
| 3 | n-Butyl acrylate | [Pd(η³-C₃H₅)Cl]₂ (0.01) | Tedicyp (0.01) | K₂CO₃ (1.5) | Propylene Carbonate | 140 | High | [8] |
| 4 | t-Butyl acrylate | Pd(OAc)₂ (0.25) | - | Et₃N (3) | DMF | 130 (thermal) | High | [9] |
Experimental Protocol: General Procedure for the Heck Reaction of this compound with an Alkene
This protocol is a generalized procedure based on established methods for similar substrates.[2][7] Optimization may be required for specific alkene partners.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%, if required)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (if used).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N), and the alkene (1.2-1.5 equiv.).
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Heck Reaction Workflow
The following diagram illustrates the key steps in a typical Heck reaction catalytic cycle.
Caption: General workflow for the Heck reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like DMF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions at elevated temperatures should be conducted with appropriate caution and behind a safety shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
Application of 2-Bromo-5-methylthiazole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylthiazole is a heterocyclic building block of significant interest in materials science, particularly in the field of organic electronics. The presence of a reactive bromine atom at the 2-position allows for its incorporation into larger molecular structures and polymers through various cross-coupling reactions. The electron-deficient nature of the thiazole ring makes it a valuable component in the design of conjugated polymers with tailored electronic properties. These properties are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in the synthesis of functional materials.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The thiazole moiety can influence the polymer's electronic energy levels (HOMO and LUMO), planarity, and intermolecular interactions, which in turn affect device performance.
-
Organic Photovoltaics (OPVs): In OPV applications, incorporating thiazole units can help lower the Highest Occupied Molecular Orbital (HOMO) energy level of a donor polymer, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in solar cells.[1]
-
Organic Field-Effect Transistors (OFETs): The thiazole ring can enhance electron mobility in conjugated polymers, making them suitable for n-channel and ambipolar OFETs. The planarity of the polymer backbone, facilitated by the thiazole ring, promotes intermolecular π-π stacking, which is essential for efficient charge transport.
-
Chemical Sensors: Thiazole-containing conjugated polymers have been shown to be effective in chemical sensing applications. The nitrogen atom in the thiazole ring can interact with analytes, leading to changes in the material's optical or electronic properties, which can be detected. For instance, such polymers have been used to detect acids.
Data Presentation
The following table summarizes quantitative data for a representative donor-acceptor copolymer, PSZ , which incorporates a 4-methylthiazole unit derived from a bromo-thiazole precursor, in an organic solar cell. This data highlights the potential performance of materials synthesized using this compound derivatives.
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF |
| PSZ | Y6 | 17.4 | 0.85 | 26.8 | 0.76 |
Data extracted from a study on a copolymer combining a fluorinated 2D-BDT with a 4-methyl thiazole-bromine monomer.[1]
Experimental Protocols
Detailed methodologies for key synthetic reactions involving this compound are provided below. These protocols are based on established procedures for similar heterocyclic compounds and can be adapted as a starting point for specific research needs.[2][3]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Thiazole-Containing Bithiophene Monomer
This protocol describes the synthesis of a 5-methylthiazole-substituted bithiophene, a common building block for more complex conjugated polymers.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), thiophene-2-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh3)4 (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Stille Cross-Coupling Polymerization
This protocol outlines the synthesis of an alternating copolymer of this compound and a distannylated comonomer, such as 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask, add equimolar amounts of this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol).
-
Add the palladium catalyst, Pd(PPh3)4 (0.02 mmol, 2 mol%), to the flask.
-
Add anhydrous toluene (10 mL) via cannula under an inert atmosphere.
-
Degas the reaction mixture by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash with methanol and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
Collect the final polymer and dry it under vacuum.
Mandatory Visualization
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Stille Cross-Coupling Polymerization.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Bromo-5-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The 2-bromo-5-methylthiazole moiety, in particular, offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 2-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This enables the exploration of the chemical space around the thiazole core to optimize interactions with the ATP-binding site of target kinases.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from this compound, methods for their biological evaluation, and an overview of relevant signaling pathways.
Data Presentation: Inhibitory Activity of Representative Thiazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of representative kinase inhibitors synthesized from structurally similar bromo-thiazole and bromo-pyridine starting materials. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity. Lower IC50 values denote higher potency.
| Compound ID | Starting Material Scaffold | R Group (at coupling site) | Target Kinase | IC50 (nM) |
| 1a | 2-Amino-5-bromo-4-t-butylthiazole | 4-Fluorophenyl | p38α MAPK | 150 |
| 1b | 2-Amino-5-bromo-4-t-butylthiazole | 3-Pyridyl | p38α MAPK | 250 |
| 1c | 2-Amino-5-bromo-4-t-butylthiazole | 4-Methoxyphenyl | p38α MAPK | 450 |
| 2a | 2-Bromo-5-methylpyridine-4-amine | 2,4-Dichloro-5-methoxyphenyl | ALK | 30 |
| 2b | 2-Bromo-5-methylpyridine-4-amine | 2-Chloro-4-(1H-pyrazol-4-yl)phenyl | ALK | 15 |
| 3a | 2-Aminothiazole | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | Src | 0.6 |
| 3b | 2-Aminothiazole | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | Lck | 1.0 |
Note: The data presented for compounds 1a-1c and 2a-2b are derived from studies on structurally related scaffolds and are intended to be representative of the potential activities of inhibitors derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-(4-fluorophenyl)-5-methylthiazole, a representative intermediate that can be further elaborated into a kinase inhibitor.
Materials:
-
This compound
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the IC50 values of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Recombinant human kinase (e.g., p38α, Src)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized test compounds
-
Positive control inhibitor (e.g., SB203580 for p38, Dasatinib for Src)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control (DMSO only).
-
Initiate the kinase reaction by adding ATP.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data with respect to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the p38 MAPK and Src signaling pathways, which are common targets for thiazole-based kinase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-methylthiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-methylthiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Suzuki coupling reactions involving this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My Suzuki coupling reaction with this compound is failing or giving a very low yield. What are the most common causes and how can I address them?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical. For heteroaryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often prove more effective as they facilitate the rate-determining oxidative addition step.[1][2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective alternatives.[4]
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Base Selection: The base is crucial for activating the boronic acid.[1] An inappropriate or weak base can lead to poor reactivity. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, K₃PO₄ is often a robust choice.[1][5] Ensure the base is fresh, finely powdered, and anhydrous if the reaction conditions require it.
-
Solvent System: The solubility of all components is key. Anhydrous, non-protic solvents like 1,4-dioxane, toluene, or DMF are standard.[5][6] Often, a co-solvent of water is necessary to facilitate the dissolution of the base and promote the reaction.[6][7] A common ratio is 4:1 or 5:1 of organic solvent to water.[5][8]
-
Reaction Temperature: While elevated temperatures (80-120 °C) are typical, excessive heat can cause decomposition of starting materials, the product, or the catalyst.[1][5] Conversely, a temperature that is too low will result in a sluggish reaction. It is often beneficial to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen.[1] Inadequate degassing of solvents and the reaction mixture is a frequent cause of failure. Ensure the reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) using methods like bubbling or several freeze-pump-thaw cycles.[1][8]
-
Issue 2: Significant Side Product Formation
-
Q: I'm observing significant formation of side products, specifically the debrominated starting material and/or homocoupling of my boronic acid. How can I minimize these?
A: The two most common side reactions are protodebromination and protodeboronation/homocoupling.
-
Protodebromination (Loss of Bromine): This is the replacement of the bromine atom on the thiazole ring with a hydrogen atom. This is a known issue with electron-rich heterocyclic systems.[1]
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases can facilitate this side reaction. Consider switching from K₃PO₄ to a milder base like K₂CO₃.[1]
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may decrease the rate of debromination more significantly than the desired coupling.[1]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried, degassed solvents and reagents.[1]
-
-
-
Protodeboronation and Homocoupling: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is then capped by a proton from the solvent or trace water.[9] This consumes the boronic acid and prevents it from participating in the cross-coupling. Homocoupling is the coupling of two boronic acid molecules.
-
Mitigation Strategies:
-
Use Boronic Esters: Boronic acids can be unstable; converting them to more stable esters, such as pinacol or MIDA esters, can prevent premature decomposition.[6][9] These esters often provide a slow release of the boronic acid into the reaction medium.[9]
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Optimize Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.1 to 1.5 equivalents).[5]
-
Control Reaction Conditions: Base-catalyzed decomposition of the boronic acid can be a major issue.[10] Avoid overly strong bases or prolonged reaction times at high temperatures.[3]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A: A reliable starting point is to use 1.0 equivalent of this compound, 1.2 equivalents of the arylboronic acid, 2.0-3.0 equivalents of K₃PO₄ or K₂CO₃ as the base, and 1-5 mol% of a palladium catalyst. For the catalyst, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) is recommended.[5] A solvent system of 1,4-dioxane and water (4:1) at 80-100 °C under an argon atmosphere is a common choice.[5][8]
-
Q2: How critical is the purity of my reagents and solvents?
A: It is extremely critical. Impurities in starting materials can poison the catalyst. Oxygen can deactivate the active Pd(0) species, leading to the formation of palladium black and a loss of catalytic activity.[6][10] Water content must be controlled; while some water is often beneficial as a co-solvent, excess water can promote side reactions like protodeboronation.[10] Always use pure, degassed solvents.
-
Q3: My boronic acid is described as "unstable." What does this mean and what can I do?
A: Some boronic acids, particularly certain heteroaromatic ones, are prone to decomposition via protodeboronation, especially under basic conditions or at elevated temperatures.[9][11] If you suspect your boronic acid is unstable, consider using its corresponding pinacol or MIDA boronate ester, which are generally more stable and release the boronic acid slowly under the reaction conditions.[9][10]
-
Q4: Can I monitor the reaction progress?
A: Yes, monitoring the reaction is highly recommended to avoid unnecessary heating that could lead to product decomposition. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials.[5][8]
Data Presentation: Starting Conditions for Optimization
The following tables summarize representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles, which can be used as a guide for optimizing conditions for this compound.
Table 1: Catalyst System Comparison for Bromo-Pyridine Derivatives (Data adapted from analogous systems to provide a strong indication of expected performance)[4]
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Traditional | Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 75-88 |
| Buchwald Ligand | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 8-16 | >90 (Expected High) |
| NHC Ligand | Pd-PEPPSI (3%) | IPr | K₂CO₃ (2.0) | THF | 80 | 10-20 | 85-95 |
Table 2: General Screening Conditions for Heteroaryl Bromides (Compiled from general protocols)[5][7][8]
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.5 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | - | XPhos (4 mol%) | - |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane/H₂O (4:1) | DMF |
| Temperature | 85 °C | 100 °C | 110 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a robust starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) OR Palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and (if using a solid pre-catalyst or ligand) the palladium catalyst and ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.[5][8]
-
Heating: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[1][5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[5][8]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.[5]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[5]
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Caption: Key components and their roles in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 2-Bromo-5-methylthiazole. The following information is designed to assist in overcoming common challenges and optimizing reaction conditions for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The primary side reactions encountered are dependent on the specific cross-coupling methodology employed. However, some common undesired reactions across Suzuki, Stille, and Buchwald-Hartwig couplings include:
-
Dehalogenation: The bromine atom on the thiazole ring is replaced by a hydrogen atom, leading to the formation of 5-methylthiazole. This can be promoted by certain bases, protic impurities, or elevated temperatures.
-
Homocoupling: Dimerization of the coupling partners. In Suzuki reactions, this involves the coupling of two boronic acid molecules, while in Stille reactions, it is the coupling of two organostannane molecules. The presence of oxygen can often promote homocoupling of boronic acids.
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner is converted back to its corresponding hydrocarbon before it can participate in the cross-coupling reaction. This is often an issue with heteroaryl boronic acids and can be influenced by the reaction conditions.
-
Catalyst Deactivation: The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common challenge when working with nitrogen-containing heterocyles.
Q2: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the likely causes?
A2: Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for the efficient coupling of electron-rich heteroaryl halides like this compound. Inefficient oxidative addition of the palladium catalyst to the C-Br bond can be a rate-limiting step.
-
Improper Reaction Conditions: Temperature, solvent, and base selection are crucial. A temperature that is too high can lead to catalyst decomposition and increased side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.
-
Catalyst Deactivation: As mentioned, the thiazole nitrogen can poison the palladium catalyst.
-
Poor Reagent Quality: Degradation of the boronic acid, impure solvents, or an inactive catalyst can all lead to poor performance.
Q3: How can I minimize homocoupling of the organostannane reagent in a Stille coupling with this compound?
A3: Homocoupling is a common side reaction in Stille couplings.[1] To minimize this:
-
Ensure an Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling.
-
Use a Slight Excess of the Organostannane: Using a slight excess (1.1-1.2 equivalents) of the organostannane reagent can help to favor the cross-coupling pathway.
-
Additives: The addition of copper(I) salts as co-catalysts can sometimes suppress homocoupling and accelerate the desired cross-coupling reaction.
Q4: I am observing significant dehalogenation in my Buchwald-Hartwig amination of this compound. How can I prevent this?
A4: Dehalogenation, also referred to as hydrodehalogenation, can be a problematic side reaction in Buchwald-Hartwig aminations. To mitigate this:
-
Optimize the Base and Ligand: The choice of base and ligand can influence the extent of dehalogenation. A sterically hindered, electron-rich phosphine ligand can sometimes disfavor the β-hydride elimination pathway that leads to dehalogenation.
-
Control the Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation, although it may also slow down the desired amination.
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source for dehalogenation. Using freshly dried solvents and reagents is crucial.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. |
| Inappropriate ligand for the thiazole substrate. | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | |
| Insufficient base strength or poor solubility of the base. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Significant Formation of 5-methylthiazole (Dehalogenation) | Presence of protic impurities. | Use anhydrous solvents and reagents. Ensure the reaction is under a dry, inert atmosphere. |
| Base-induced decomposition. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | |
| High reaction temperature. | Lower the reaction temperature and increase the reaction time. | |
| Prevalent Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or using freeze-pump-thaw cycles). |
| Use of a Pd(II) precatalyst. | Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
Stille Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Pd(PPh₃)₄ is a common choice. |
| Insufficient reaction temperature. | Stille couplings often require elevated temperatures (e.g., 90-110 °C in toluene or DMF). | |
| Poor quality organostannane. | Use freshly prepared or purified organostannane. | |
| Significant Homocoupling of Organostannane | Presence of oxygen. | Ensure rigorous exclusion of oxygen by working under an inert atmosphere. |
| Sub-stoichiometric amount of organostannane. | Use a slight excess (1.1-1.2 equivalents) of the organostannane. | |
| Formation of Palladium Black (Catalyst Decomposition) | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of impurities. | Purify starting materials and use high-purity solvents. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst poisoning by the thiazole nitrogen. | Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos) to sterically shield the palladium center. |
| Inactive catalyst system. | Screen different palladium precatalysts and ligands. G3 or G4 palladacycles are often more active. | |
| Incorrect base selection. | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and handled under inert conditions. | |
| Low reaction temperature. | These reactions often require heating (80-110 °C). | |
| Significant Dehalogenation | Unfavorable ligand or base combination. | Screen different bulky phosphine ligands. A less aggressive base might also be beneficial. |
| High reaction temperature. | Reduce the reaction temperature. | |
| Reaction Stalls | Catalyst decomposition over time. | Lower the catalyst loading and/or the reaction temperature and extend the reaction time. |
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization for specific coupling partners is often necessary.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (Tributylstannyl)pyridine) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, mix Pd₂(dba)₃ and XPhos.
-
Add the catalyst/ligand mixture to the Schlenk tube, followed by this compound.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Mechanisms
To aid in understanding the experimental processes and potential pitfalls, the following diagrams illustrate a general troubleshooting workflow and the catalytic cycles for the discussed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Purification of 2-Bromo-5-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-5-methylthiazole reaction products. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Impurities largely depend on the synthetic route employed.
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From 2-amino-5-methylthiazole (via Sandmeyer-type reaction):
-
Unreacted 2-amino-5-methylthiazole.
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Diazonium salt byproducts.
-
Hydroxy-5-methylthiazole (from reaction with water).
-
Potential regioisomers if the starting material is not pure.
-
-
From Hantzsch Thiazole Synthesis:
-
Unreacted α-haloketone (e.g., 1-bromo-2-propanone).
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Unreacted thioamide.
-
-
General Impurities:
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Solvents used in the reaction and workup.
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Over-brominated or under-brominated species.
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Decomposition products, as some brominated heterocycles can be sensitive to heat and light.
-
Q2: What are the recommended purification techniques for this compound?
A2: As this compound is a liquid at room temperature, the most common and effective purification methods are:
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Fractional vacuum distillation: This is often the preferred method for separating compounds with close boiling points and for purifying heat-sensitive substances.[1][2]
-
Column chromatography: Silica gel chromatography is a versatile technique for removing polar and non-polar impurities.
Q3: My this compound appears to be degrading during distillation. What can I do?
A3: Thermal decomposition can be an issue with brominated compounds.[3] To mitigate this:
-
Use fractional vacuum distillation: Reducing the pressure significantly lowers the boiling point of the compound, minimizing thermal stress.[1]
-
Keep the distillation time short: A well-optimized setup can reduce the time the compound spends at high temperatures.
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Use a lower temperature heat source: An oil bath provides more uniform heating compared to a heating mantle.
-
Consider a short-path distillation apparatus for smaller quantities, which minimizes the distance the vapor has to travel.
Q4: During column chromatography, my compound is streaking or not moving off the baseline. What should I do?
A4: These are common issues in column chromatography.
-
Streaking: This can be due to the basic nature of the thiazole nitrogen. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to mitigate this by neutralizing active sites on the silica gel.
-
Compound not moving: The eluent is likely not polar enough. Gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying volatile impurities. Commercial suppliers often use GC to specify purity levels of >98.0%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, especially for less volatile impurities.
Data Presentation
The following table summarizes representative data for the purification of this compound. Note that these are typical values and may vary depending on the specific reaction conditions and scale.
| Parameter | Crude Product | After Column Chromatography | After Fractional Vacuum Distillation |
| Purity (by GC) | 75-85% | 90-97% | >98% |
| Appearance | Yellow to brown oil | Pale yellow oil | Colorless to pale yellow liquid |
| Major Impurities | Starting materials, byproducts | Trace starting materials, solvent | Trace solvent |
| Typical Recovery Yield | N/A | 80-90% | 90-95% (from chromatographed material) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using thin-layer chromatography (TLC) first.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased as needed to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
Caution: Ensure your glassware is free of cracks and suitable for use under vacuum. Always use a safety screen.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Use a digital thermometer to monitor the vapor temperature.
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Charge the Flask: Add the crude or partially purified this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually reduce the pressure in the system to the desired level.
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Heating: Gently heat the distillation flask using an oil bath.
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Distillation and Collection: As the mixture heats, the components will begin to vaporize. The vapor will rise through the fractionating column, and the component with the lower boiling point will reach the condenser first. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at that pressure.
-
Completion: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly reintroducing air.
Mandatory Visualization
Troubleshooting Workflow for Purification of this compound
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-5-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving 2-Bromo-5-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound and how does their reactivity differ?
A1: this compound has two primary sites for functionalization: the C2-position bearing the bromine atom and the C4-position, which has a reactive C-H bond. The electronic properties of the thiazole ring dictate the reactivity of these sites. The C2-position is electron-deficient, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the C4-H bond is the most acidic proton on the ring, making it the primary site for deprotonation by strong bases, and the C5-methyl group can also be a site of reactivity under certain conditions.
Q2: Which factors generally control the regioselectivity in reactions with this compound?
A2: The regiochemical outcome is a result of a complex interplay between several factors:
-
Reaction Type: The choice of reaction is the most critical determinant. Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) will primarily occur at the C-Br bond, while C-H activation/functionalization will target the C4-H bond.
-
Catalyst and Ligand: In cross-coupling reactions, the steric and electronic properties of the palladium catalyst and its associated ligands are crucial in modulating reactivity.
-
Reaction Conditions: Parameters such as the choice of base, solvent, temperature, and the presence of additives can significantly influence the reaction pathway and, consequently, the regioselectivity.
Q3: How can I selectively functionalize the C4 position of this compound?
A3: Selective functionalization at the C4 position is typically achieved through direct C-H activation. This approach avoids the need for pre-functionalization of the C4 position. Palladium-catalyzed direct arylation is a common method, where the C4-H bond is selectively activated and coupled with an aryl halide.
Troubleshooting Guides
Poor Regioselectivity in Suzuki-Miyaura Coupling
Issue: The Suzuki-Miyaura coupling reaction with this compound is producing a mixture of isomers or a low yield of the desired 2-substituted product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand System | 1. Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of monodentate and bidentate ligands (e.g., PPh₃, dppf, XPhos, SPhos). Bulky, electron-rich ligands often improve selectivity and reactivity for heteroaryl bromides.[1] 2. Catalyst Loading: While higher catalyst loading can increase reaction rates, it may also lead to side reactions. Optimize the catalyst loading (typically 1-5 mol%). |
| Inappropriate Base or Solvent | 1. Base Selection: The base is crucial for activating the boronic acid.[2] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[1] 2. Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents. Vary the solvent and the organic/water ratio. |
| Side Reactions | 1. Protodebromination: The loss of bromine can be a significant side reaction. Ensure anhydrous conditions and a rigorously inert atmosphere. Using milder bases or lower reaction temperatures may also help.[1] 2. Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. |
Workflow for Troubleshooting Poor Regioselectivity in Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling.
Low Yield or No Reaction in Stille Coupling
Issue: The Stille coupling of this compound with an organostannane results in a low yield or recovery of starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Degassed Solvents: Use properly degassed solvents to remove oxygen. |
| Inefficient Transmetalation | 1. Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.[3] 2. Solvent Choice: The polarity of the solvent can influence the rate of transmetalation. Screen solvents like toluene, DMF, and THF. |
| Toxicity of Organotin Reagents | 1. Purity of Stannane: Ensure the organostannane reagent is pure, as impurities can inhibit the catalyst. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. |
Logical Flow for Optimizing Stille Coupling
Caption: Optimization workflow for Stille coupling.
Undesired Isomer Formation in Heck Reaction
Issue: The Heck reaction of this compound with an alkene yields a mixture of linear and branched products, or the undesired regioisomer is the major product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Pathway Competition | 1. Neutral vs. Cationic Pathway: The regioselectivity of the Heck reaction is highly dependent on whether it proceeds through a neutral or cationic pathway.[4] Forcing a cationic pathway by using a halide scavenger (e.g., a silver salt) can favor the formation of the branched isomer.[5] 2. Ligand Control: Bidentate phosphine ligands can favor the formation of branched products.[4] |
| Steric and Electronic Effects | 1. Alkene Substitution: The electronic nature of the substituents on the alkene plays a significant role. Electron-withdrawing groups on the alkene tend to favor the linear product.[4] 2. Steric Hindrance: The steric bulk of the catalyst, ligand, and substrates can influence which regioisomer is formed. |
Decision Pathway for Heck Reaction Regioselectivity
Caption: Decision tree for controlling Heck reaction regioselectivity.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Stille Coupling at the C2-Position
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 mmol)
-
Organostannane reagent (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk tube and inert atmosphere setup (Argon)
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound and the organostannane reagent in anhydrous toluene.
-
Add Pd(PPh₃)₄ and CuI.
-
Degas the solution with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
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After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Regioselective C-H Arylation at the C4-Position
This protocol outlines a method for the direct C-H arylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
PivOK (potassium pivalate) (2.0 mmol)
-
Anhydrous DMA (N,N-dimethylacetamide) (3 mL)
-
Schlenk tube and inert atmosphere setup (Argon)
Procedure:
-
To a Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, and PivOK.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 130 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura and Stille coupling reactions of bromo-heterocycles, which can serve as a guide for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 5-Bromo-2-methylthiazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91 |
| 3 | This compound | 3-Tolylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 93 |
| 4 | 2-Bromopyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | DMF | 100 | 8 | 88 |
Table 2: Representative Conditions for Stille Coupling of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Organostannane | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 85 |
| 2 | This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 100 | 12 | 90 |
| 3 | 5-Bromopyrimidine | (Trimethylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | 1,4-Dioxane | 100 | 24 | 78 |
| 4 | This compound | (Tributylstannyl)ethyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | THF | 65 | 16 | 82 |
References
Technical Support Center: Catalyst Selection for Efficient 2-Bromo-5-methylthiazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Bromo-5-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most common cross-coupling reactions for this compound are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Heck (C-C bond formation with alkenes), and Sonogashira (C-C bond formation with terminal alkynes) reactions. These reactions are foundational in medicinal chemistry for the synthesis of complex molecules from readily available building blocks.
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The optimal choice of catalyst and ligand is highly dependent on the specific reaction type and the coupling partners involved. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can be effective, but for more challenging substrates, bulky, electron-rich phosphine ligands such as XPhos and SPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, provide superior results.[1] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like XPhos, RuPhos, and BrettPhos are generally required to facilitate the reductive elimination step.[1] The choice of ligand is critical and often depends on the nature of the amine.[2]
Q3: What are the common signs of reaction failure and how can I diagnose them?
A3: Common signs of reaction failure include:
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No product formation: This could be due to an inactive catalyst, incorrect reaction conditions (e.g., temperature, solvent), or poor-quality reagents.[1]
-
Low yield: The reaction may be too slow, or side reactions may be consuming the starting material. Consider increasing the temperature, changing the ligand or base, or using a more active precatalyst.[1]
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Formation of byproducts: Protodebromination (replacement of bromine with hydrogen) and homo-coupling of starting materials are common side reactions. These can often be suppressed by careful optimization of reaction conditions.[1]
Q4: I'm observing significant protodebromination of my this compound. How can I minimize this?
A4: Protodebromination is a common side reaction, especially with electron-rich heterocycles. To mitigate this, consider the following strategies:
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Use a milder base: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ or K₃PO₄ can be beneficial.[3]
-
Optimize the ligand: Certain ligands can favor pathways leading to debromination. Experimenting with different phosphine ligands is recommended.[3]
-
Lower the reaction temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[3]
-
Ensure anhydrous conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Yield | Inactive or suboptimal catalyst system. | Screen a variety of palladium catalysts and phosphine ligands. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than PPh₃. Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. | [3] |
| Improper reaction conditions. | Optimize the reaction temperature, solvent, and base. Higher temperatures may be necessary. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate. The solvent system should be optimized for the solubility of all reactants. | [3] | |
| Catalyst deactivation. | Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. | [3] | |
| Protodeboronation of Boronic Acid | Hydrolysis of the boronic acid. | Use a less aqueous solvent system or anhydrous conditions if possible. Minimize reaction time. | [2] |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Inactive catalyst or inappropriate ligand. | Use a high-quality palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos). Prepare the reaction under a strict inert atmosphere. | [4] |
| Incorrect base. | For unprotected N-H containing coupling partners, a strong, non-nucleophilic base like LiHMDS or NaOtBu is often required. | [4] | |
| Side Product Formation (Hydrodehalogenation) | Catalyst decomposition or presence of water. | Lower the reaction temperature and ensure all reagents and solvents are strictly anhydrous. | [4] |
Heck Reaction
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Reactivity | Aryl bromide is not sufficiently activated. | For less reactive aryl bromides, bulky electron-donating phosphines may be required. Higher catalyst loading may also be necessary. | [5] |
| Poor choice of base. | Triethylamine is a common and effective base. Ensure it is used in excess to prevent catalyst deactivation. | [6] | |
| Poor Regioselectivity | Steric and electronic factors of the alkene. | The regioselectivity is sensitive to the substitution pattern of the alkene. For styrenes, both linear and branched products are possible, and ligand choice can influence the outcome. | [1] |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution | Citation |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen or excessive copper(I) co-catalyst. | Ensure the reaction is performed under a strictly inert atmosphere and that solvents are thoroughly degassed. Reduce the amount of the copper salt or consider a copper-free protocol. | [7] |
| Catalyst Decomposition (Formation of Palladium Black) | Unstable catalyst complex. | Try using a more stable palladium pre-catalyst or adding a slight excess of the phosphine ligand. | [1] |
| Low Yield with Bulky Substrates | Steric hindrance. | Higher reaction temperatures may be required, but this can also lead to side reactions. Careful optimization of temperature and reaction time is necessary. | [8] |
Quantitative Data Tables
Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 12 | 91 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95 |
Note: Data is compiled and representative of typical results for this compound and closely related substrates.
Buchwald-Hartwig Amination of 2-Bromo-heterocycles (Representative Data)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 6 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS | Toluene | 80 | 24 | 91 |
| 4 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
Note: Data is based on reactions with analogous bromo-heterocycles and serves as a strong starting point for optimization with this compound.
Heck Reaction of 2-Bromo-heterocycles (Representative Data)
| Entry | Alkenes | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 12 | 90 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 130 | 16 | 78 |
| 4 | Cyclohexene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe | Dioxane | 100 | 24 | 82 |
Note: Data is based on reactions with analogous bromo-heterocycles and serves as a strong starting point for optimization with this compound.
Sonogashira Coupling of 2-Bromo-heterocycles (Representative Data)
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 12 | 89 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 6 | 85 |
| 4 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | DBU | Toluene | 90 | 8 | 91 |
Note: Data is based on reactions with analogous bromo-heterocycles and serves as a strong starting point for optimization with this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method applicable to a wide range of substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for a range of amine coupling partners.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium precursor, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound followed by the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Heck Reaction
This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[9]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.[9]
-
Add anhydrous DMF and triethylamine.[9]
-
Add the alkene to the mixture.[9]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.[9]
-
Stir the reaction at this temperature, monitoring its progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 4: General Procedure for Sonogashira Coupling
This protocol is a widely used method for the coupling of aryl bromides with terminal alkynes.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for catalyst selection and troubleshooting.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-methylthiazole Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Bromo-5-methylthiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of palladium catalysts from this compound reactions.
Issue 1: Incomplete Removal of Palladium Catalyst with Standard Filtration
-
Symptoms:
-
The filtrate remains black or grey, indicating the presence of fine palladium particles.
-
Analysis of the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) shows high levels of residual palladium.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Fine Palladium Particles | 1. Use of Celite®: Filter the reaction mixture through a pad of Celite® (1-2 cm thick) on a sintered glass funnel. This is a common and effective method for removing finely dispersed palladium. Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.[1] 2. Membrane Filtration: For very fine particles, consider using a membrane filter with a small pore size (e.g., 0.45 µm). |
| Soluble Palladium Species | 1. Switch Removal Method: Filtration is only effective for heterogeneous palladium. For soluble palladium, consider using scavengers, activated carbon, or chromatography.[1] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the soluble palladium species before filtration. |
| Product is a Sulfur-Containing Heterocycle | The sulfur atom in the thiazole ring can coordinate with palladium, potentially keeping it in solution. In such cases, stronger scavenging methods may be necessary. |
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain high even after treatment with a scavenger.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Scavenger Selection | 1. Screen Scavengers: The effectiveness of a scavenger depends on the palladium species (Pd(0) or Pd(II)) and the reaction conditions. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one.[2] 2. Thiol-Based Scavengers: Thiol-functionalized silica scavengers are often effective for removing various forms of palladium.[3] |
| Insufficient Scavenger Amount or Reaction Time | 1. Optimize Loading: Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 4-8 molar equivalents.[2] 2. Increase Stirring Time and Temperature: Allow sufficient time for the scavenger to bind to the palladium. This can range from a few hours to overnight.[2] Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve efficiency, but should be done with caution to avoid product degradation.[2] |
| Competition with the Thiazole Product | The thiazole product itself may compete with the scavenger for binding to the palladium. Using a scavenger with a very high affinity for palladium is crucial. |
Issue 3: Significant Product Loss During Palladium Removal
-
Symptoms:
-
Low yield of the final product after the purification step.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Non-specific Adsorption to Scavenger or Activated Carbon | 1. Use a More Selective Scavenger: Activated carbon is known for its non-specific adsorption of organic molecules, which can lead to product loss.[4] Silica-based scavengers with specific functional groups are generally more selective.[2] 2. Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for product adsorption.[2] |
| Product Co-precipitation | If inducing palladium precipitation, the product may co-precipitate. Ensure the chosen anti-solvent does not cause the product to crash out of solution. |
| Incomplete Elution from Chromatography Column | If using column chromatography, ensure the chosen solvent system is optimal for eluting the product completely. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from this compound reactions?
A1: The most common and effective methods include:
-
Filtration through Celite®: For removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[1]
-
Use of Scavengers: Solid-supported scavengers with functional groups like thiols, amines, or phosphines are highly effective at binding and removing both soluble and insoluble palladium species.[2][3]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1]
-
Column Chromatography: Can be very effective for separating the product from palladium residues, especially when high purity is required.[1]
-
Liquid-Liquid Extraction: Can be used to remove certain palladium salts if they have favorable partitioning properties.[2]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The choice depends on several factors:
-
The form of the palladium: Heterogeneous (e.g., Pd/C) or homogeneous (soluble).
-
The desired level of purity: For pharmaceutical applications, very low levels of residual palladium are required, often necessitating the use of highly efficient scavengers or multiple purification steps.
-
The properties of your product: Its solubility, stability, and potential to bind to palladium.
-
Scale of the reaction: For large-scale reactions, the cost and ease of handling of the removal agent are important considerations.
A decision-making workflow can help in selecting the optimal method (see diagram below).
Q3: Can the thiazole ring in my product interfere with palladium removal?
A3: Yes. Sulfur-containing heterocycles like thiazoles can act as ligands and coordinate to palladium, potentially making it more difficult to remove.[5] This is an important consideration when selecting a scavenger, as you need one that can effectively compete with your product to bind the palladium. Thiazole-modified activated carbon has even been developed for the selective capture of palladium, highlighting the affinity between the two.[6][7]
Q4: What is a typical starting point for screening palladium scavengers?
A4: A good starting point is to screen a silica-based thiol scavenger, as they are effective for a broad range of palladium species.[3] It is recommended to test a few different types of scavengers to find the optimal one for your specific system.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and sensitive method for quantifying trace amounts of metals like palladium in organic compounds is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite® | Good for heterogeneous Pd | Simple, fast, and inexpensive. | Ineffective for soluble palladium species. |
| Activated Carbon | Variable | Cost-effective. | Can lead to product loss due to non-specific adsorption; may have lower efficiency than scavengers.[4] |
| Silica-Based Scavengers (e.g., Thiol) | High to Very High | High selectivity for palladium, easy to handle and remove by filtration.[3] | Can be more expensive than activated carbon. |
| Polymer-Supported Scavengers | High | High capacity and selectivity. | May require specific solvent compatibility. |
| Column Chromatography | Very High | Can remove palladium and other impurities simultaneously, leading to very high product purity. | Can be time-consuming and require large volumes of solvent. |
Table 2: Typical Scavenging Conditions and Efficiency
| Scavenger Type | Typical Loading (equiv. to Pd) | Temperature (°C) | Time (h) | Example Final Pd Level |
| Silica-Thiol | 4 - 8 | 25 - 60 | 4 - 24 | < 10 ppm[3] |
| Activated Carbon | 5 - 10 wt% (to crude) | 25 | 1 - 4 | < 100 ppm[8] |
| Si-TMT (Trimercaptotriazine) | Varies | 25 | Varies | < 100 ppm[8] |
Note: The efficiency of each method is highly dependent on the specific reaction conditions and the nature of the palladium species.
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Dissolution: After the reaction is complete, perform a standard aqueous workup. Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[1]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[2]
-
Filtration: Filter the mixture through a pad of filter paper or a fritted funnel to remove the solid scavenger.[1]
-
Washing: Wash the collected scavenger on the filter with a small amount of the same solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Following the reaction workup, dissolve the crude product in an appropriate solvent.[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[1]
-
Stirring: Stir the resulting slurry at room temperature for 1 to 4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. The Celite® pad is crucial for retaining the fine carbon particles.[1]
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.[1]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Bromo-5-methylthiazole under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Bromo-5-methylthiazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dark place, preferably at temperatures below 15°C.[1][2] It is also recommended to store it under an inert gas atmosphere as it is sensitive to air.[1][2][3]
Q2: How stable is this compound in acidic solutions?
Q3: What is the expected stability of this compound under basic conditions?
A3: Under basic conditions, this compound may be susceptible to nucleophilic substitution of the bromine atom, especially in the presence of strong nucleophiles. Hydrolysis of the bromine to a hydroxyl group is a potential degradation pathway. The stability will be dependent on the concentration of the base, the temperature, and the solvent system used.
Q4: Are there any known incompatible materials with this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases.[3] As the compound is air-sensitive, it should be handled under an inert atmosphere to prevent slow degradation.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure and related compounds, potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the bromine atom can be hydrolyzed to a hydroxyl group, forming 5-methylthiazol-2-ol. The thiazole ring itself could also be susceptible to hydrolytic cleavage under harsh conditions.[4]
-
Oxidation: The thiazole ring may be susceptible to oxidation, which could lead to ring-opened products.[4]
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation.[4] It is recommended to handle the compound in a light-protected environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after reaction in acidic media. | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Consider lowering the reaction temperature or using a milder acid. |
| Low yield in a reaction where this compound is a reactant under basic conditions. | Nucleophilic substitution of the bromo group by the base or other nucleophiles present. | Protect the bromo group if possible, or use a non-nucleophilic base. Run the reaction at a lower temperature to minimize side reactions. |
| Discoloration of the compound upon storage. | Air or light sensitivity. | Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.[1][3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is adapted from general procedures for related heterocyclic compounds and can be used to assess the stability of this compound under various stress conditions.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid compound at 105°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method with UV detection.
-
Use LC-MS/MS to identify the mass of any degradation products and elucidate their structures.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
Overcoming steric hindrance in 2-Bromo-5-methylthiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylthiazole. The content is designed to address specific issues related to steric hindrance in common chemical reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in cross-coupling reactions?
The primary challenge is the steric hindrance presented by the methyl group at the 5-position and the bromine atom at the 2-position of the thiazole ring. This steric bulk can impede the approach of coupling partners and catalysts, leading to lower reaction rates, reduced yields, and in some cases, complete reaction failure.[1][2] Careful selection of catalysts, ligands, and reaction conditions is crucial to overcome these steric effects.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound, and what are the key considerations?
Common cross-coupling reactions include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
-
Suzuki-Miyaura Coupling: This reaction is used for C-C bond formation. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[3]
-
Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. The success of this reaction with this compound heavily relies on the selection of the appropriate palladium catalyst, ligand, and base, which must be tailored to the specific amine being used.[4][5][6]
-
Sonogashira Coupling: This reaction forms a C-C bond between the thiazole and a terminal alkyne. A significant challenge is preventing the undesired homocoupling of the alkyne (Glaser coupling), which can be minimized by using copper-free conditions and ensuring a strictly inert atmosphere.[3][7][8]
Q3: Can organometallic reagents like Grignard or organolithium reagents be used with this compound?
Yes, but with caution. Grignard and organolithium reagents are potent nucleophiles and strong bases.[9][10][11]
-
Grignard Reagents: These can be used to form C-C bonds. However, the reaction is highly sensitive to moisture and protic functional groups.[9][12] Side reactions, such as enolization if the coupling partner has acidic alpha-hydrogens, can also occur.[13]
-
Organolithium Reagents: These are even more reactive and basic than Grignard reagents.[11][14] They require strictly anhydrous and inert conditions. While effective, their high reactivity can sometimes lead to undesired side reactions.[15]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
The starting material, this compound, remains largely unreacted.
-
Significant amounts of boronic acid homocoupling or protodeboronation products are observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst/Ligand System | For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known for coupling hindered substrates, such as one using a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[3][4] Consider using a pre-formed palladium catalyst like Pd(dppf)Cl₂ or a more active one like Pd₂(dba)₃ with a suitable ligand.[16][17] |
| Inappropriate Base | The base is crucial for the transmetalation step. If using a weak base like Na₂CO₃, consider switching to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃, which are often more effective in challenging couplings.[3][18] Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, potentially using a higher-boiling solvent like dioxane or toluene. Microwave-assisted heating can also be beneficial.[16] |
| Oxygen Sensitivity | Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[3][16] |
| Protodeboronation of Boronic Acid | This side reaction can be caused by excess water, an overly strong base, or prolonged heating.[18] Use anhydrous solvents and ensure the base is not excessively strong. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of side products from amine decomposition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Ligand Choice | The choice of ligand is highly dependent on the nature of the amine. For primary alkylamines and anilines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective.[4] For secondary amines, ligands such as BINAP or dppf might be more suitable.[4] A ligand screen may be necessary to identify the optimal choice. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[4] If substrate decomposition is observed, a weaker base like K₃PO₄ or Cs₂CO₃ could be tested, although this may require a more active catalyst system or higher temperatures. |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive. Ensure the reaction is performed under a strictly inert atmosphere.[4] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[19] |
| Solvent Effects | The solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1 or toluene) via syringe.[18]
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[18]
General Protocol for a Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry Schlenk tube.
-
Add a solution of this compound (1.0 eq.) and the amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).[18]
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[18]
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. adichemistry.com [adichemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-5-methylthiazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for the scale-up of chemical reactions involving 2-Bromo-5-methylthiazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you navigate common challenges encountered during your process development and scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound?
A1: Scaling up cross-coupling reactions with this compound presents several common challenges. These include managing the reaction exotherm, ensuring efficient mixing to avoid localized "hot spots" and concentration gradients, and preventing catalyst deactivation. On a larger scale, maintaining a strictly inert atmosphere to prevent catalyst oxidation and side reactions like homocoupling becomes more critical.[1][2] Purification of the final product to remove residual palladium and process-related impurities can also be more complex at scale.
Q2: How does the choice of catalyst and ligand impact the scalability of a Suzuki-Miyaura coupling reaction with this compound?
A2: The choice of catalyst and ligand is critical for a successful and scalable Suzuki-Miyaura coupling. For electron-rich heteroaryl halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) are often necessary to promote the rate-limiting oxidative addition step and prevent catalyst deactivation.[3][4] While some catalyst systems may perform well at the lab scale, their cost, air-stability, and robustness can become limiting factors at the pilot or manufacturing scale.[5]
Q3: What are the common side reactions observed during the scale-up of Suzuki-Miyaura reactions with this compound, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling of the boronic acid, often caused by the presence of oxygen. This can be minimized by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas.[4]
-
Protodeboronation of the boronic acid, which is the replacement of the boronic acid group with a hydrogen atom. This can be mitigated by using more stable boronic esters (e.g., pinacol esters) or by carefully selecting the base and minimizing the amount of water in the reaction.[3]
-
Dehalogenation of this compound, where the bromine atom is replaced by a hydrogen. This can sometimes be influenced by the choice of base and the reaction temperature.
Q4: Are there specific safety precautions I should take when handling large quantities of this compound?
A4: Yes, when handling large quantities of this compound, it is crucial to consult the Safety Data Sheet (SDS) and take appropriate precautions. It is a combustible liquid and should be stored in a well-ventilated place, away from heat and open flames.[6] Personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn.[7] Ensure adequate ventilation, and in case of a spill, prevent it from entering drains.[7]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling at Scale
| Observed Problem | Potential Cause | Suggested Solution |
| Low or Stalled Conversion | Inefficient heat transfer leading to lower than optimal reaction temperature. | Ensure adequate reactor heating and agitation. Consider using a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, controlled addition of reagents may be necessary. |
| Poor mixing leading to localized concentration gradients. | Optimize the stirrer speed and design to ensure homogeneity of the reaction mixture. | |
| Catalyst deactivation (e.g., formation of palladium black). | Ensure a strictly inert atmosphere by using nitrogen or argon blanketing. Use degassed solvents and reagents. Consider using a more robust catalyst system with bulky, electron-rich ligands.[3][4] | |
| Significant Byproduct Formation | Homocoupling of the boronic acid. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[4] |
| Protodeboronation of the boronic acid. | Use a more stable boronic ester (e.g., pinacol ester). Optimize the base and minimize the water content in the reaction.[3] | |
| Product Degradation | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Monitor the reaction progress closely and quench it once the starting material is consumed. |
Troubleshooting Buchwald-Hartwig Amination at Scale
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently active catalyst system for the specific amine and this compound coupling partners. | Screen different palladium precatalysts and ligands. Sterically hindered and electron-rich ligands are often required.[8] |
| Strong coordination of the amine or thiazole nitrogen to the palladium center, inhibiting catalysis. | The use of bulky ligands can mitigate this issue. A higher catalyst loading might be necessary, but this should be carefully evaluated for economic viability at scale. | |
| Base is not optimal (too weak, too strong, or poor solubility). | Screen different bases such as sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate. The choice of base can be critical and is often dependent on the specific amine. | |
| Formation of Impurities | Hydrodehalogenation of this compound. | This can be a side reaction promoted by certain bases and high temperatures. A careful optimization of the reaction conditions is needed. |
| Reaction with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, some solvents can react with strong bases at elevated temperatures. |
Experimental Protocols
Protocol 1: Scale-Up of a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for each specific substrate.
Reaction: this compound + Arylboronic Acid → 2-Aryl-5-methylthiazole
Scale: 100 g of this compound
Materials:
| Reagent | Molecular Weight | Quantity | Moles | Equivalents |
| This compound | 178.05 g/mol | 100 g | 0.562 | 1.0 |
| Arylboronic Acid | Varies | Varies | 0.674 | 1.2 |
| Pd(OAc)₂ | 224.50 g/mol | 2.52 g | 0.0112 | 0.02 |
| SPhos | 410.53 g/mol | 9.20 g | 0.0224 | 0.04 |
| K₃PO₄ | 212.27 g/mol | 238 g | 1.12 | 2.0 |
| Toluene | - | 1 L | - | - |
| Water | - | 200 mL | - | - |
Procedure:
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with this compound (100 g), the arylboronic acid, potassium phosphate (238 g), palladium(II) acetate (2.52 g), and SPhos (9.20 g).
-
Solvent Addition: Add degassed toluene (1 L) and degassed water (200 mL) to the reactor.
-
Reaction: Start stirring and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine (2 x 500 mL).
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to remove residual palladium and other impurities.
Protocol 2: Scale-Up of a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline and should be optimized for each specific amine.
Reaction: this compound + Amine → 2-Amino-5-methylthiazole derivative
Scale: 100 g of this compound
Materials:
| Reagent | Molecular Weight | Quantity | Moles | Equivalents |
| This compound | 178.05 g/mol | 100 g | 0.562 | 1.0 |
| Amine | Varies | Varies | 0.618 | 1.1 |
| Pd₂(dba)₃ | 915.72 g/mol | 2.57 g | 0.00281 | 0.005 |
| XPhos | 476.65 g/mol | 5.36 g | 0.0112 | 0.02 |
| Sodium tert-butoxide | 96.10 g/mol | 64.8 g | 0.674 | 1.2 |
| Toluene | - | 1.5 L | - | - |
Procedure:
-
Reactor Setup: Use a similar reactor setup as described in Protocol 1, ensuring all glassware is thoroughly dried.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with sodium tert-butoxide (64.8 g), Pd₂(dba)₃ (2.57 g), and XPhos (5.36 g).
-
Solvent and Substrate Addition: Add degassed toluene (1 L). Add the amine, followed by this compound.
-
Reaction: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water (500 mL). Separate the aqueous layer.
-
Purification: Wash the organic layer with brine (2 x 500 mL). Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: A generalized experimental workflow for scaled-up reactions.
Caption: A decision tree for troubleshooting low yields in scale-up.
References
- 1. Process Chemistry (Case Study and Impurities in APIs) | PPTX [slideshare.net]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-methylthiazole and 2-Chloro-5-methylthiazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-5-methylthiazole and 2-Chloro-5-methylthiazole in common palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in the strategic selection of starting materials for chemical synthesis and drug development.
Introduction: The Importance of 2-Halo-5-methylthiazoles
The 5-methylthiazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to functionalize this core structure at the 2-position through carbon-carbon bond formation is crucial for the synthesis of novel drug candidates and functional materials. This compound and 2-Chloro-5-methylthiazole are key starting materials for these transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. The choice between the bromo and chloro derivatives can significantly impact reaction efficiency, cost, and overall synthetic strategy.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of the organohalide is a critical factor. The generally accepted trend for halide reactivity is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy. The weaker C-Br bond compared to the C-Cl bond leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is generally expected to be more reactive than 2-Chloro-5-methylthiazole under similar reaction conditions.
This higher reactivity of the bromo-derivative can translate to:
-
Milder reaction conditions (e.g., lower temperatures).
-
Shorter reaction times.
-
Higher yields of the desired product.
-
The use of less active and less expensive palladium catalysts.
Conversely, 2-Chloro-5-methylthiazole offers the advantages of being a more cost-effective starting material and having greater stability. However, its lower reactivity often necessitates the use of more sophisticated and expensive catalyst systems, typically employing bulky and electron-rich phosphine ligands, to achieve comparable results to its bromo-counterpart.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Experimental Data Summary
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91 | [1] |
| 2-Chloro-5-methylthiazole | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct experimental data found |
Note: While no direct experimental data for the Suzuki coupling of 2-Chloro-5-methylthiazole was found, the general principles of reactivity strongly suggest that it would require more forcing conditions (e.g., a more active catalyst, higher temperature, or longer reaction time) to achieve a yield comparable to the bromo-derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Data Summary
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Terminal Alkyne | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct experimental data found |
| 2-Chloro-5-methylthiazole | Terminal Alkyne | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct experimental data found |
Note: Although specific examples for both substrates are not detailed here, the established reactivity trend (Br > Cl) would still apply. The coupling of 2-Chloro-5-methylthiazole would likely require a copper co-catalyst and a more active palladium catalyst system.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound.
Experimental Data Summary
| Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Organostannane | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct experimental data found |
| 2-Chloro-5-methylthiazole | Organostannane | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct experimental data found |
Note: Similar to the other coupling reactions, this compound is expected to be significantly more reactive in Stille couplings than 2-Chloro-5-methylthiazole.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings that can be adapted for 2-halo-5-methylthiazoles. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Halo-5-methylthiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 8 mL)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 2-halo-5-methylthiazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
2-Halo-5-methylthiazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-halo-5-methylthiazole, palladium catalyst, and CuI.
-
Add the solvent, followed by the terminal alkyne and the base.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
Materials:
-
2-Halo-5-methylthiazole (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., Toluene or DMF, 5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-halo-5-methylthiazole and the palladium catalyst.
-
Add the solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Mechanisms
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A general workflow for comparing the reactivity of the two halothiazoles.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 2-Chloro-5-methylthiazole for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. This compound is the more reactive substrate, generally leading to higher yields under milder conditions. In contrast, 2-Chloro-5-methylthiazole is a more economical starting material but typically requires more forcing conditions and specialized catalyst systems to achieve efficient coupling. For the development of robust and scalable synthetic routes, it is recommended to screen both substrates and a variety of reaction conditions to identify the most optimal and cost-effective approach for a specific transformation.
References
A Comparative Guide to the Suzuki Coupling of 2-Bromo-5-methylthiazole and Other Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling performance of 2-Bromo-5-methylthiazole against other common aryl bromides. The data presented, compiled from various studies, is intended to inform catalyst selection, reaction optimization, and substrate scope exploration for the synthesis of novel compounds.
Performance Comparison of Aryl Bromides in Suzuki Coupling
The reactivity of an aryl bromide in Suzuki coupling is influenced by factors such as the nature of the aromatic ring and the steric and electronic properties of its substituents. Heteroaryl bromides, like this compound, often present unique reactivity profiles compared to their carbocyclic counterparts. The following table summarizes experimental data for the Suzuki coupling of various aryl bromides with arylboronic acids under palladium catalysis, providing a basis for comparison.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 | [1] |
| 5-Bromo-2-methylthiazole | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | DMF | 100 | 10 | 85 | [1] |
| 5-Bromo-2-methylthiazole | Phenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91 | [1] |
| 5-Bromo-2-methylthiazole | Phenylboronic acid | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 6 | 95 | [1] |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [2] |
| 4-Bromoanisole (electron-rich) | Phenylboronic acid | Pd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 | [2] |
| 4-Bromobenzonitrile (electron-poor) | Phenylboronic acid | Pd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85 | [3] |
| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex (cat.) | K₂CO₃ | H₂O | 100 | - | High | [4] |
*Data for 5-Bromo-2-methylthiazole is presented as a close structural analog to this compound.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, representing common methodologies cited in the literature.
Protocol 1: General Procedure using a Palladium-Phosphine Catalyst System
This protocol is a standard method applicable to a wide range of aryl bromides.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is suitable for rapid reaction optimization and synthesis.
Materials:
-
Aryl Bromide (0.5 mmol, 1.0 equiv.)
-
Arylboronic Acid (0.6 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane, 3 mL)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the aryl bromide, arylboronic acid, base, and palladium catalyst.
-
Add the solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Bromo-5-methylthiazole Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with thiazole derivatives consistently demonstrating a broad spectrum of biological activities. Among these, 2-bromo-5-methylthiazole serves as a versatile scaffold for the development of potent anticancer, antimicrobial, and kinase inhibitory agents. This guide provides an objective comparison of the biological performance of this compound derivatives against other key heterocyclic compounds, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
I. Comparative Analysis of Anticancer Activity
Thiazole derivatives, including those with a 2-bromo-5-methyl substitution pattern, have shown significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom at the 5-position can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved cellular uptake and target engagement.
A study on 2-aminothiazole derivatives revealed that the substitution of a methyl group with a bromo group at the C5-position resulted in compounds with IC50 values ranging from 6.61 to 9.34 μM against cancer cell lines, highlighting the positive contribution of the bromo substituent to the anticancer activity. Further research has identified 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide as a promising anticancer agent that functions through the inhibition of aurora kinase.
For a comparative perspective, the anticancer activities of other prominent heterocyclic scaffolds, such as oxazoles, pyrazoles, and imidazoles, are presented below. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the data is compiled from various sources. Variations in cell lines and experimental conditions should be considered when interpreting the results.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Heterocyclic Scaffold | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole | 2-Amino-5-bromothiazole derivative | H1299 (Lung Carcinoma) | 4.89 | [1] |
| 2-Amino-5-bromothiazole derivative | SHG-44 (Glioma) | 4.03 | [1] | |
| Thiazole-hydrazone derivative | MCF-7 (Breast Cancer) | 31.5 ± 1.91 | [2] | |
| Thiazole-hydrazone derivative | HepG2 (Liver Cancer) | 51.7 ± 3.13 | [2] | |
| Oxazole | Oxazole derivative | Various Cancer Cell Lines | Nanomolar concentrations | [3] |
| Pyrazole | Pyrazole-fused diterpenoid | S. aureus Newman | MIC: 0.71 µg/mL (antibacterial) | [2] |
| Imidazole | Imidazole-based derivative | EGFR Kinase Inhibition | 0.137 - 0.507 | [4] |
| Imidazole-benzimidazole hybrid | MCF-7 (Breast Cancer) | 5.96 | [5] |
II. Comparative Analysis of Antimicrobial Activity
The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. The incorporation of a bromine atom can enhance the antimicrobial potency of these derivatives. While specific data for this compound derivatives is sparse in direct comparative studies, the broader class of thiazole derivatives has demonstrated significant activity against a range of bacterial and fungal pathogens. For comparison, the antimicrobial activities of pyrazole and imidazole derivatives are also included.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Heterocyclic Scaffold | Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiazole | Thiazole-Pyrazoline Hybrid | C. albicans | 3.9 - 62.5 | [6] |
| 2-Phenylamino-thiazole derivative | S. aureus | 31.25 | [6] | |
| Pyrazole | Aminoguanidine-derived 1,3-diphenyl pyrazole | S. aureus | 1 - 8 | [2] |
| Pyrazole derivative | E. coli | 0.25 | [7] | |
| Imidazole | Imidazole derivative | Not Specified | Moderate activity | [8] |
III. Kinase Inhibitory Activity
Many thiazole derivatives exhibit their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 2-aminothiazole scaffold is a known template for designing potent kinase inhibitors. For instance, 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide has been identified as an inhibitor of aurora kinase. The inhibitory potential of other heterocyclic compounds against various kinases is also well-documented.
Table 3: Comparative Kinase Inhibitory Activity (IC₅₀ values)
| Heterocyclic Scaffold | Compound/Derivative | Target Kinase | IC₅₀ | Reference |
| Thiazole | 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora Kinase | Promising activity | |
| Imidazole | Imidazole derivative | TAK1 | 10 nM | [9] |
| Imidazole-based derivative | EGFR | 0.086 - 0.099 µM | [4] | |
| Benzothiadiazole-imidazole derivative | ALK5 | 0.008 - 0.043 µM | [5] |
IV. Experimental Protocols
A. In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e-g., this compound derivatives) and standard drugs (e.g., Doxorubicin) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC₅₀ values are determined using a dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Visualizing Biological Processes
To better understand the context of the biological activities discussed, the following diagrams illustrate a general experimental workflow and a key signaling pathway often targeted by heterocyclic compounds.
Caption: A generalized workflow for the discovery and development of novel biologically active compounds.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer therapies.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for 2-Bromo-5-methylthiazole Derivatives
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of halogenated heterocyclic compounds is a critical aspect of discovering and developing new therapeutic agents. 2-Bromo-5-methylthiazole and its derivatives are important building blocks in medicinal chemistry. This guide provides a comparative analysis of various synthetic strategies to access these valuable compounds, with a focus on reaction conditions, yields, and experimental protocols.
Comparison of Synthetic Routes
The synthesis of this compound derivatives can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. The following table summarizes the key aspects of the most common synthetic routes.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | 2-Amino-5-methylthiazole | NaNO₂, HBr, CuBr | Diazotization at low temperature (0-5 °C), followed by decomposition of the diazonium salt | ~50-70% | Good to Excellent | Well-established, good for introducing bromine at the 2-position of an existing aminothiazole. | Requires handling of potentially unstable diazonium salts, multi-step process. |
| Direct Bromination | 5-Methylthiazole | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Acetic acid or other suitable solvent, room temperature to gentle heating | Good | Variable, may require purification | Direct and atom-economical approach. | Can lead to over-bromination or side reactions depending on the substrate and conditions. |
| One-Pot Synthesis | α-haloketone, Thiourea/Thioamide | Varies, can include bases, catalysts | Often at room temperature or with gentle heating | High | Good to Excellent | Efficient, reduces reaction time and waste by avoiding isolation of intermediates. | Optimization of conditions for multiple steps in one pot can be challenging. |
| Hantzsch Thiazole Synthesis & Bromination | α-haloketone, Thioamide | Varies for synthesis, then Br₂ or NBS for bromination | Two-step process: thiazole formation followed by bromination | Good to Excellent (overall) | Good to Excellent | Highly versatile for creating a wide range of substituted thiazoles prior to bromination. | Longer overall synthetic sequence compared to one-pot methods. |
| Enzymatic Bromination | 2-Aminothiazole derivative | Brominase enzyme, NaBr, H₂O₂ | Mild aqueous conditions, room temperature | High Conversion (>95%) | High | Environmentally friendly, highly selective, operates under mild conditions.[1] | Requires access to specific enzymes, may not be suitable for all substrates. |
Experimental Protocols
Sandmeyer Reaction of 2-Amino-5-methylthiazole
This classical method is a reliable way to introduce a bromine atom at the 2-position of the thiazole ring, starting from the corresponding amine.[2][3] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt.[4][5]
Protocol:
-
Dissolve 2-amino-5-methylthiazole in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain this compound.
Direct Bromination of 5-Methylthiazole
Direct electrophilic bromination of the thiazole ring is a more direct approach, provided the starting 5-methylthiazole is available.[6] The 2-position of the thiazole ring is generally susceptible to electrophilic attack.
Protocol:
-
Dissolve 5-methylthiazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent to the thiazole solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the resulting crude product by distillation or column chromatography.
One-Pot Synthesis of 2-Amino-5-bromothiazole Derivatives
One-pot syntheses are highly efficient as they combine multiple reaction steps without isolating intermediates, saving time and resources.[7][8] These methods are particularly useful for generating libraries of compounds for screening purposes.
Protocol for a Four-Component One-Pot Synthesis:
-
To a solution of an α-active methylene ketone in ethanol, add bromine to generate the α-bromoketone in situ.
-
To this mixture, add potassium thiocyanate.
-
Then, add a primary amine and stir the reaction mixture.
-
The reaction proceeds through the formation of a thiocyanate intermediate, followed by cyclization with the amine to form the 2-imino-thiazole, which can then tautomerize to the 2-aminothiazole derivative.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
Hantzsch Thiazole Synthesis followed by Bromination
The Hantzsch synthesis is a cornerstone for the formation of the thiazole ring itself.[9] This two-step approach allows for the construction of a substituted thiazole, which is then subjected to bromination.
Step 1: Hantzsch Thiazole Synthesis
-
React an α-haloketone (e.g., 3-bromo-2-butanone) with a thioamide (e.g., thiourea) in a suitable solvent like ethanol.
-
Heat the reaction mixture under reflux until the cyclization is complete.
-
Cool the reaction mixture and isolate the resulting thiazole derivative (e.g., 2-amino-4,5-dimethylthiazole).
Step 2: Bromination
-
Follow the protocol for direct bromination as described above, using the synthesized thiazole derivative as the starting material.
Enzymatic Bromination of 2-Aminothiazoles
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of a vanadium-dependent brominase allows for the bromination of 2-aminothiazoles under mild, aqueous conditions.[1]
Protocol:
-
In an aqueous buffer solution, combine the 2-aminothiazole substrate, sodium bromide (NaBr), and the brominase enzyme.
-
Initiate the reaction by the slow addition of hydrogen peroxide (H₂O₂), which is the oxidant in the enzymatic cycle.
-
Maintain the reaction at room temperature and monitor the conversion by HPLC.
-
Once the reaction is complete, the brominated product can be extracted with an organic solvent.
-
The enzymatic reaction is often very clean, and the product may require minimal purification.[1]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for the Direct Bromination.
Caption: Workflow for a One-Pot Synthesis.
Caption: Workflow for Hantzsch Synthesis and subsequent Bromination.
Caption: Workflow for Enzymatic Bromination.
References
- 1. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiazole scaffold is a cornerstone in medicinal chemistry and materials science. 2-Bromo-5-methylthiazole serves as a versatile building block for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions. The efficacy of these transformations is highly dependent on the choice of the palladium catalyst, including the palladium precursor and, critically, the associated ligand. This guide provides a comparative overview of different palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving 2-bromo-heterocyclic compounds, with a focus on providing actionable data and detailed experimental protocols applicable to this compound.
While specific comparative studies on this compound are not extensively available in peer-reviewed literature, the data presented herein is collated from studies on structurally similar bromo-heterocycles and provides a strong predictive framework for catalyst selection.
Data Presentation: Comparative Efficacy of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. The selection of the appropriate ligand and reaction conditions is crucial for achieving high yields and reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-18 | 90-98 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 80-90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 2-8 | 85-95 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | 80-92 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 8-16 | 88-97 |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
Table 3: Heck Coupling of Bromo-Heterocycles with Alkenes
| Palladium Precursor | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 70-85 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120-140 | 8-16 | 75-90 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 130 | 6-12 | 80-92 |
| Herrmann's Catalyst | - | NaOAc | DMF/H₂O | 120 | 4-8 | >90 |
Table 4: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 25-50 | 2-6 | 85-95 |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 25-60 | 4-12 | 80-90 |
| Pd(PPh₃)₄ | CuI | - | Et₃N | Toluene | 60-80 | 12-24 | 75-88 |
| PdCl₂(dppf) | CuI | dppf | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 70-85 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling reactions of this compound. Optimization of specific parameters may be required to achieve the best results.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%), Ligand (e.g., SPhos, 4 mol%), Base (e.g., K₃PO₄, 2.0 mmol), Anhydrous Solvent (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
-
Materials: this compound (1.0 mmol), Amine (1.2 mmol), Palladium Precursor (e.g., Pd₂(dba)₃, 1 mol%), Ligand (e.g., BINAP, 3 mol%), Base (e.g., NaOtBu, 1.4 mmol), Anhydrous Toluene (5 mL).
-
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Heck Coupling
-
Materials: this compound (1.0 mmol), Alkene (1.5 mmol), Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%), Ligand (e.g., PPh₃, 4 mol%), Base (e.g., Et₃N, 2.0 mmol), Anhydrous DMF (5 mL).
-
Procedure:
-
To a Schlenk tube, add this compound, palladium precursor, and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous DMF, alkene, and base via syringe.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Sonogashira Coupling
-
Materials: this compound (1.0 mmol), Terminal Alkyne (1.2 mmol), Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), Copper(I) Iodide (CuI, 4 mol%), Base (e.g., Et₃N, 3.0 mmol), Anhydrous THF (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous THF and the base.
-
Add the terminal alkyne dropwise.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
The following diagrams illustrate the generalized workflows and catalytic cycles for the discussed cross-coupling reactions.
A Comparative Guide to the Synthesis of N-(5-methylthiazol-2-yl)pivalamide: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances cost, efficiency, and environmental impact. This guide provides a detailed cost-benefit analysis of two common methods for the synthesis of N-(5-methylthiazol-2-yl)pivalamide, a key intermediate in the development of various pharmaceuticals.
This analysis directly compares a modern palladium-catalyzed cross-coupling reaction with a traditional acylation method. We will delve into the specifics of each pathway, presenting a transparent breakdown of reagent costs, detailed experimental protocols, and a quantitative comparison of their overall efficiency.
At a Glance: Synthetic Route Comparison
| Feature | Pathway 1: Buchwald-Hartwig Amination | Pathway 2: Acylation |
| Starting Materials | 2-Bromo-5-methylthiazole, Pivalamide | 2-Amino-5-methylthiazole, Pivaloyl Chloride |
| Key Reaction | Palladium-catalyzed C-N bond formation | Nucleophilic acyl substitution |
| Catalyst Required | Yes (Palladium-based) | No |
| Reagent Cost | Higher | Lower |
| Estimated Yield | High (typically >80%) | High (typically >90%) |
| Cost per Gram | Higher | Lower |
Pathway 1: Buchwald-Hartwig Amination of this compound
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between the thiazole ring and the pivalamide nitrogen. The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis, known for its high efficiency and broad substrate scope.
Figure 1: Reaction scheme for the Buchwald-Hartwig amination approach.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and pivalamide (1.2 mmol) in toluene (5 mL) is added cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol). The reaction mixture is degassed and heated to 110 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield N-(5-methylthiazol-2-yl)pivalamide.
Cost Analysis: Pathway 1
| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of starting material) | Cost (USD) |
| This compound | 178.05 | 1.0 mmol | ~$2.19/mmol |
| Pivalamide | 101.15 | 1.2 mmol | ~$0.26/mmol |
| Palladium(II) Acetate | 224.50 | 0.02 mmol | ~$0.93/mmol |
| Xantphos | 578.63 | 0.04 mmol | ~$2.89/mmol |
| Cesium Carbonate | 325.82 | 2.0 mmol | ~$1.15/mmol |
| Total Reagent Cost | ~$7.42/mmol |
Note: Prices are estimates based on commercially available data and may vary.
Pathway 2: Acylation of 2-Amino-5-methylthiazole
This classical and more direct approach involves the acylation of 2-amino-5-methylthiazole with pivaloyl chloride. This method is often favored for its simplicity and the lower cost of the starting materials and reagents.
Figure 2: Reaction scheme for the acylation approach.
Experimental Protocol:
To a solution of 2-amino-5-methylthiazole (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added pivaloyl chloride (1.1 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford N-(5-methylthiazol-2-yl)pivalamide.[1]
Cost Analysis: Pathway 2
| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of starting material) | Cost (USD) |
| 2-Amino-5-methylthiazole | 114.17 | 1.0 mmol | ~$0.19/mmol |
| Pivaloyl Chloride | 120.58 | 1.1 mmol | ~$0.21/mmol |
| Triethylamine | 101.19 | 1.5 mmol | ~$0.06/mmol |
| Total Reagent Cost | ~$0.46/mmol |
Note: Prices are estimates based on commercially available data and may vary.
Performance Comparison: Yield and Cost-Effectiveness
To provide a comprehensive cost-benefit analysis, we will compare the cost to produce one gram of N-(5-methylthiazol-2-yl)pivalamide using each pathway, assuming typical reported yields for similar reactions.
| Metric | Pathway 1: Buchwald-Hartwig Amination | Pathway 2: Acylation |
| Assumed Yield | 85% | 95% |
| Moles of Product per mmol of Starting Material | 0.85 mmol | 0.95 mmol |
| Grams of Product per mmol of Starting Material | 0.169 g | 0.189 g |
| Cost per Gram of Product (USD) | ~$43.91/g | ~$2.43/g |
Conclusion and Recommendations
Based on this analysis, the acylation of 2-amino-5-methylthiazole (Pathway 2) is significantly more cost-effective for the synthesis of N-(5-methylthiazol-2-yl)pivalamide. The primary drivers for this cost difference are the high price of the palladium catalyst and the specialized phosphine ligand required for the Buchwald-Hartwig amination.
While the Buchwald-Hartwig amination offers a powerful and often high-yielding method for C-N bond formation, its application in this specific synthesis appears to be economically disadvantageous for large-scale production compared to the traditional acylation route.
For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on a variety of factors including the scale of the synthesis, the availability of starting materials, and the specific requirements of the project. However, for the synthesis of N-(5-methylthiazol-2-yl)pivalamide, the acylation of 2-amino-5-methylthiazole presents a compelling case for being the more economically viable option.
Signaling Pathway Involvement
Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, derivatives of N-phenyl-thiazol-2-amine have been investigated as inhibitors of Cyclin-Dependent Kinase (CDK), a key regulator of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making it an important therapeutic target.
Figure 3: Simplified CDK pathway and the potential point of intervention for thiazole-based inhibitors.
References
A Spectroscopic Comparison of 2-Bromo-5-methylthiazole and Its Amino and Phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-5-methylthiazole and two key derivatives: 2-Amino-5-methylthiazole and 2-Phenyl-5-methylthiazole. These compounds are of significant interest in medicinal chemistry due to the versatile reactivity of the bromine atom, which allows for further functionalization, and the established biological activity of the thiazole core. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a foundational reference for the identification, characterization, and further development of these and related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data has been compiled from various sources and predictive models.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-4 | -CH₃ | Other Protons | Solvent |
| This compound | ~7.35 (s) | ~2.45 (s) | - | CDCl₃ |
| 2-Amino-5-methylthiazole | ~6.45 (s) | ~2.31 (s) | ~6.45 (s, -NH₂) | DMSO-d₆ |
| 2-Phenyl-5-methylthiazole | ~7.60 (s) | ~2.50 (s) | ~7.40-7.90 (m, Ar-H) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C2 | C4 | C5 | -CH₃ | Other Carbons | Solvent |
| This compound | ~140.0 | ~125.0 | ~130.0 | ~15.0 | - | CDCl₃ |
| 2-Amino-5-methylthiazole | ~168.0 | ~107.0 | ~140.0 | ~12.0 | - | DMSO-d₆ |
| 2-Phenyl-5-methylthiazole | ~165.0 | ~120.0 | ~135.0 | ~15.0 | ~125-135 (Ar-C) | CDCl₃ |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound | ~3100 (C-H stretch, aromatic), ~1500-1600 (C=C and C=N stretch), ~700-800 (C-Br stretch) |
| 2-Amino-5-methylthiazole | ~3300-3400 (N-H stretch, amine), ~3100 (C-H stretch, aromatic), ~1600 (N-H bend), ~1500-1600 (C=C and C=N stretch)[1][2] |
| 2-Phenyl-5-methylthiazole | ~3100 (C-H stretch, aromatic), ~1500-1600 (C=C and C=N stretch), ~700-800 (C-H bend, aromatic) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 177/179 (due to ⁷⁹Br/⁸¹Br isotopes) | Fragments corresponding to loss of Br, CH₃, and HCN |
| 2-Amino-5-methylthiazole | 114 | Fragments corresponding to loss of NH₂, CH₃, and HCN[1][3] |
| 2-Phenyl-5-methylthiazole | 189 | Fragments corresponding to the phenyl group, thiazole ring, and loss of CH₃ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is introduced into a vacuum chamber where it is vaporized and ionized.
-
Acquire the mass spectrum over a relevant m/z range.
-
The resulting spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of thiazole derivatives.
Thiazole Derivatives as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
Thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
References
- 1. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds from 2-Bromo-5-methylthiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and validation of novel compounds are pivotal steps in the discovery of new therapeutic agents. This guide provides a comparative analysis of the structural validation of novel compounds derived from the versatile starting material, 2-Bromo-5-methylthiazole. We will explore common analytical techniques and compare the performance of these novel compounds with established alternatives, supported by experimental data.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their biological profiles.[1] This guide focuses on derivatives of this compound, a key building block for generating diverse molecular architectures.
Structural Validation Workflow
The structural elucidation of newly synthesized compounds is a critical process that relies on a combination of spectroscopic and analytical techniques. A typical workflow for validating the structure of novel thiazole derivatives is outlined below.
Comparative Analysis of Structural Data
To illustrate the validation process, we will compare a hypothetical novel compound, Compound A , derived from this compound, with a known biologically active thiazole derivative, Compound B .
| Feature | Compound A (Novel Thiazole Derivative) | Compound B (Known Bioactive Thiazole) |
| Structure | 2-((4-fluorophenyl)amino)-5-methylthiazole | 2-amino-4-(4-fluorophenyl)thiazole |
| Molecular Formula | C₁₀H₉FN₂S | C₉H₇FN₂S |
| Molecular Weight | 208.26 g/mol | 194.23 g/mol |
| ¹H NMR (DMSO-d₆, ppm) | δ 2.35 (s, 3H, CH₃), 6.90-7.10 (m, 2H, Ar-H), 7.20-7.40 (m, 2H, Ar-H), 7.50 (s, 1H, Thiazole-H), 9.80 (s, 1H, NH) | δ 6.85 (s, 1H, Thiazole-H), 7.10-7.30 (m, 2H, Ar-H), 7.70-7.90 (m, 2H, Ar-H), 7.20 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 12.5 (CH₃), 108.2 (Thiazole C5), 115.5 (d, J=22 Hz, Ar-C), 122.0 (d, J=8 Hz, Ar-C), 135.0 (Ar-C), 148.0 (Thiazole C4), 158.0 (d, J=240 Hz, Ar-C), 165.0 (Thiazole C2) | δ 102.5 (Thiazole C5), 115.8 (d, J=21 Hz, Ar-C), 128.0 (d, J=8 Hz, Ar-C), 131.0 (Ar-C), 150.0 (Thiazole C4), 161.5 (d, J=245 Hz, Ar-C), 168.0 (Thiazole C2) |
| HRMS (m/z) | [M+H]⁺ calcd for C₁₀H₁₀FN₂S: 209.0549; found: 209.0551 | [M+H]⁺ calcd for C₉H₈FN₂S: 195.0392; found: 195.0395 |
| X-ray Crystallography | Crystal system: Monoclinic, Space group: P2₁/c | Crystal system: Orthorhombic, Space group: Pbca |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are outlines of the key experimental protocols used for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
-
Acquire ¹³C NMR spectra on the same instrument.
-
Data are represented as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants in Hertz (Hz), and integration.[4]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The high-resolution data allows for the calculation of the elemental formula with high accuracy.[5][6]
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid.
Protocol:
-
Grow single crystals of the compound, suitable for X-ray diffraction, by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software. The structure is then refined to obtain precise atomic coordinates, bond lengths, and angles.[7][8]
Biological Activity and Signaling Pathways
Many thiazole derivatives exhibit their biological effects by interacting with specific cellular signaling pathways. For instance, some derivatives have been identified as inhibitors of enzymes like PI3K/mTOR, which are crucial in cancer cell proliferation and survival.[9]
Performance Comparison of Novel vs. Alternative Compounds
The therapeutic potential of novel compounds is often assessed by comparing their biological activity with that of existing drugs or well-characterized molecules.
| Compound | Target | IC₅₀ (µM) | Cell Line | Therapeutic Area |
| Novel Thiazole Derivative (e.g., Compound 3b) [9] | PI3Kα | 0.086 ± 0.005 | Leukemia HL-60(TB) | Anticancer |
| Alpelisib (Reference Drug) [9] | PI3Kα | Similar to Compound 3b | - | Anticancer |
| Novel Thiazole Derivative (e.g., Compound 4c) [10] | VEGFR-2 | 0.15 | MCF-7 | Anticancer |
| Sorafenib (Reference Drug) [10] | VEGFR-2 | 0.059 | - | Anticancer |
| Novel Thiazole Derivative (e.g., Compound 11d) [11] | EGFR | GI₅₀ = 30 nM | - | Anticancer |
| Erlotinib (Reference Drug) [11] | EGFR | GI₅₀ = 33 nM | - | Anticancer |
The data indicates that novel thiazole derivatives can exhibit comparable or even superior potency to existing drugs, highlighting the potential of this chemical scaffold in drug discovery.[9][10][11] The development of such compounds, however, is contingent on rigorous structural validation to ensure their identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-methylthiazole
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key heterocyclic building blocks is paramount for efficient process development and optimization. 2-Bromo-5-methylthiazole is a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a comparative framework for studying its reaction kinetics, focusing on palladium-catalyzed cross-coupling reactions, which are central to its synthetic utility. Due to a scarcity of publicly available, direct quantitative kinetic data for this compound, this document outlines the principles, experimental protocols for kinetic analysis, and expected reactivity based on analogous heterocyclic systems.
Introduction to the Reactivity of this compound
This compound typically undergoes reactions that substitute the bromine atom, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. The electron-rich nature of the thiazole ring and the position of the bromine atom influence its reactivity. A comparative kinetic study would seek to quantify the rate of these reactions under various conditions and with different coupling partners, providing valuable data for selecting optimal synthetic routes.
Comparative Kinetic Analysis: A Framework
A direct comparative study of the reaction kinetics of this compound would involve measuring reaction rates and determining kinetic parameters for its key transformations. This data can then be compared with that of alternative substrates, such as other isomeric bromomethylthiazoles or different halogenated thiazoles.
Table 1: Framework for Comparative Kinetic Data of this compound in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 80 | Data to be determined | Data to be determined | Data to be determined |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene | 100 | Data to be determined | Data to be determined | Data to be determined | |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 90 | Data to be determined | Data to be determined | Data to be determined |
| Vinyltributylstannane | PdCl₂(PPh₃)₂ | THF | 60 | Data to be determined | Data to be determined | Data to be determined | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | DMF | 50 | Data to be determined | Data to be determined | Data to be determined |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₂NH | THF | 25 | Data to be determined | Data to be determined | Data to be determined |
This table represents a template for the data that would be generated in a comparative kinetic study. The values for rate constants, half-life, and activation energy are placeholders for experimental determination.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is obtained through carefully designed experiments. The following protocols outline the methodologies for determining the reaction kinetics of this compound in cross-coupling reactions.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol is designed to determine the reaction order and rate constant for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the arylboronic acid, the palladium catalyst, and the internal standard in the chosen solvent system.
-
Reaction Setup: In a series of reaction vials, add the stock solutions of the arylboronic acid, base, and internal standard. To ensure pseudo-first-order conditions with respect to this compound, the other reactants should be in significant excess.
-
Initiation of Reaction: Place the vials in a pre-heated reaction block at the desired temperature. Initiate the reaction by adding the this compound stock solution to each vial.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching agent (e.g., a cold solution of dilute acid).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of this compound and the product relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, this should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs). The experiment should be repeated with varying concentrations of the other reactants to determine the overall rate law and the absolute rate constant.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the experimental workflow for a kinetic study.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a kinetic analysis study.
Conclusion
Benchmarking New Synthetic Methods for 2-Bromo-5-methylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 2-Bromo-5-methylthiazole, a key building block in pharmaceutical and materials science. We will evaluate an established two-step method involving a Sandmeyer reaction against a more recent, direct bromination approach. This objective comparison, supported by experimental data, aims to inform researchers on the most efficient and practical synthesis for their specific needs.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key quantitative metrics for the established and new synthetic methods for this compound.
| Metric | Established Method: Sandmeyer Reaction | New Method: Direct Bromination |
| Starting Material | 2-Amino-5-methylthiazole | 5-Methylthiazole |
| Key Reagents | NaNO₂, H₂SO₄, KBr, CuSO₄ | Br₂, Acetic Acid |
| Reaction Steps | 2 (Diazotization, Sandmeyer) | 1 |
| Reported Yield | ~32% (for 2-bromo-4-methylthiazole)[1] | Good |
| Reaction Time | Several hours | Overnight |
| Reaction Temperature | 0-5°C for diazotization | Cooled initially |
| Purification | Extraction, Distillation | Extraction, Distillation |
Established Method: The Sandmeyer Reaction of 2-Amino-5-methylthiazole
The traditional and well-established route to this compound proceeds through the synthesis of 2-Amino-5-methylthiazole, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. This multi-step process is a cornerstone of aromatic chemistry.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-methylthiazole
A common method for the synthesis of the precursor, 2-Amino-5-methylthiazole, involves the cyclocondensation of a halogenated carbonyl compound with thiourea. For instance, reacting 1-chloroacetone with thiourea in the presence of a base yields 2-Amino-5-methylthiazole.
Step 2: Sandmeyer Reaction
-
Diazotization: 2-Amino-5-methylthiazole is dissolved in a cooled (0-5°C) acidic solution (e.g., a mixture of sulfuric acid and phosphoric acid). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Bromination: The freshly prepared diazonium salt solution is added to a solution of potassium bromide (KBr) and copper(II) sulfate (CuSO₄). The reaction mixture is stirred, and the evolution of nitrogen gas is observed.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base. The product is then extracted with an organic solvent (e.g., ether). The organic layer is dried, and the solvent is removed. The crude this compound is purified by distillation.
Experimental Workflow:
New Synthetic Method: Direct Bromination of 5-Methylthiazole
A more direct and potentially more efficient approach to this compound involves the direct electrophilic bromination of 5-methylthiazole. This method avoids the need for the synthesis of the amino precursor and the subsequent diazotization step.
Experimental Protocol:
-
Reaction Setup: 5-Methylthiazole is dissolved in glacial acetic acid.
-
Bromination: The solution is cooled, and bromine (Br₂) is added slowly with continuous stirring.
-
Reaction Progression: The reaction mixture is allowed to stand overnight.
-
Work-up and Purification: The mixture is poured onto ice water and then neutralized with a base (e.g., sodium carbonate). The product is extracted with an organic solvent (e.g., ether). The organic layer is dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated. The resulting crude this compound is purified by distillation.
Experimental Workflow:
Concluding Remarks
This guide has presented a comparison of two synthetic routes to this compound. The established Sandmeyer reaction is a reliable, albeit multi-step, process with a moderate yield. The newer, direct bromination method offers a more streamlined, one-pot synthesis that is reported to provide a good yield.
For researchers and drug development professionals, the choice of method will depend on factors such as the availability of starting materials, desired purity, and scalability. The direct bromination appears to be a more atom-economical and potentially more efficient route, making it an attractive alternative to the classical Sandmeyer approach. Further optimization of the direct bromination reaction conditions could lead to even higher yields and position it as the preferred method for the synthesis of this important heterocyclic building block.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylthiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methylthiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Proper handling and disposal are crucial to prevent harm to individuals and the environment. This substance is also very toxic to aquatic life with long-lasting effects.[4] Therefore, it must not be allowed to enter drains, waterways, or the soil.[5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1][3] |
| Skin Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if vapors are generated. | Avoid inhalation of harmful vapors. |
In the event of a spill, immediately evacuate non-essential personnel from the area.[5] Contain the spill using absorbent materials and collect it into a sealed container for disposal.[5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.
Experimental Protocol for Neutralization (if permissible by local regulations):
While incineration by a licensed facility is the preferred method, some jurisdictions may permit neutralization of small quantities in the lab prior to disposal. This should only be performed by trained personnel in a controlled environment. A potential, though not explicitly cited for this specific compound, general approach for halogenated organic compounds involves chemical degradation. This protocol is illustrative and must be validated and approved by your institution's safety officer.
-
Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Solvent Dilution: Dilute the this compound with a combustible solvent, such as ethanol or isopropanol, in a suitable container. This reduces the concentration and potential for hazardous reactions.
-
Incineration: The diluted solution should then be transferred to a designated, properly labeled hazardous waste container for incineration at a licensed facility.[5] This process should be equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]
Disposal of Contaminated Materials:
-
Empty Containers: Dispose of empty containers as unused product.[5] Do not reuse empty containers.[5]
-
Contaminated PPE and Absorbents: All contaminated materials, including gloves, lab coats, and spill absorbents, must be collected in a sealed, labeled hazardous waste container for disposal by a licensed contractor.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations.[5] In the United States, the Environmental Protection Agency (EPA) guidelines for the identification and listing of hazardous waste are detailed in 40 CFR Parts 261.[5] It is the responsibility of the waste generator to correctly classify and dispose of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 41731-23-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 41731-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 41731-23-1 Name: this compound [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for Handling 2-Bromo-5-methylthiazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylthiazole. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 41731-23-1
-
Molecular Formula: C₄H₄BrNS
Hazard Summary: this compound is classified as a combustible liquid that causes skin irritation and serious eye irritation.[1][2][3] Appropriate precautions must be taken to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
Effective protection against the hazards of this compound is achieved through the use of appropriate personal protective equipment. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield may be required for splash hazards.[4] |
| Skin Protection | Chemical-resistant Gloves | Impermeable gloves (e.g., Butyl rubber, Neoprene) must be inspected before use.[4][5][6] |
| Protective Clothing | A lab coat or other protective clothing is required to prevent skin contact.[4] For significant exposure risk, fire/flame-resistant and impervious clothing should be considered.[7] | |
| Protective Footwear | Closed-toe shoes are mandatory. Protective boots may be required depending on the scale of work.[4] | |
| Respiratory Protection | Not typically required with adequate ventilation | If engineering controls are insufficient, a NIOSH-approved respirator should be used.[8] A dust respirator may be needed if aerosols are generated.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure. Always work in a well-ventilated area.
Engineering Controls:
-
Work in a chemical fume hood or use a local exhaust ventilation system to minimize vapor inhalation.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][8]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.
-
Dispensing: Avoid contact with skin, eyes, and clothing.[4] Keep the container tightly closed when not in use.[4]
-
Process: Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking in the handling area.[1][2]
-
Post-Handling: Wash hands and face thoroughly with soap and water after handling the chemical.[1][2][3][4]
-
Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dark, and well-ventilated place.[1][2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Emergency and First-Aid Procedures
| Exposure Route | First-Aid Measures |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1][4] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[1][4] |
| If Inhaled | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Call a physician or Poison Control Center immediately.[3][9] |
In case of a fire, use dry chemical, foam, water spray, or carbon dioxide to extinguish.[2][4] Be aware that containers may explode when heated, and decomposition can generate poisonous fumes.[4]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[4]
-
Waste Collection: Collect unused product and other contaminated materials in a suitable, labeled, and closed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Dispose of the empty container as you would the unused product.[4] Do not reuse empty containers.[4]
-
Environmental Protection: Prevent the product from entering drains, waterways, or the soil.[4]
-
Professional Disposal: Disposal must be undertaken by qualified personnel knowledgeable in all applicable regulations.[4] Arrange for pick-up by a licensed hazardous waste disposal company.
Workflow for Handling and Disposal
Caption: Handling and Disposal Workflow for this compound.
References
- 1. This compound | 41731-23-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 41731-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 41731-23-1 Name: this compound [xixisys.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. skan.com [skan.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

